molecular formula C4H8N2O3 B1212066 Ethyl allophanate CAS No. 626-36-8

Ethyl allophanate

Cat. No.: B1212066
CAS No.: 626-36-8
M. Wt: 132.12 g/mol
InChI Key: PIHPSKJRLDSJPX-UHFFFAOYSA-N
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Description

Ethyl allophanate (CAS 626-36-8) is a chemical compound with the molecular formula C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol . It is a white solid with a melting point of 184-189 °C . As a research chemical, it serves as a critical precursor and intermediate in diverse scientific investigations. In synthetic chemistry, it is a valuable starting material for the facile synthesis of complex molecules. For instance, it can be sequentially brominated and undergo a Hofmann-type rearrangement to produce diethylhydrazodicarboxylate and diethyl azodicarboxylate (DEAD), a well-known coupling reagent . In biochemical and environmental research, a primary application of this compound is its role in the study of bacterial metabolism. It is routinely hydrolyzed to produce potassium allophanate, which is used as a stable source of the allophanate anion for enzymatic studies . Research has established that allophanate, not urea, is a key intermediate in the bacterial metabolism of s-triazine ring compounds, such as the herbicide atrazine, in a broad class of bacteria . The hydrolysis of allophanate to ammonia and carbon dioxide is catalyzed by the enzyme allophanate hydrolase, and studies utilizing this compound have been fundamental in elucidating the structure and mechanism of this enzyme . Researchers should handle this material with appropriate precautions, as it may cause irritation to the eyes, skin, and respiratory tract . This product is intended for research use only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

ethyl N-carbamoylcarbamate
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InChI

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIHPSKJRLDSJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID4060818
Record name Carbamic acid, (aminocarbonyl)-, ethyl ester
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Molecular Weight

132.12 g/mol
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CAS No.

626-36-8
Record name Ethyl N-(aminocarbonyl)carbamate
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Record name Ethyl allophanate
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Foundational & Exploratory

Ethyl allophanate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Allophanate

Introduction

This compound, systematically named ethyl N-carbamoylcarbamate, is an organic compound with the chemical formula C₄H₈N₂O₃[1]. It belongs to the allophanate class of compounds, which are derivatives of allophanic acid (H₂NCONHCOOH). Structurally, it is an ester featuring a ureido (N-carbamoyl) group attached to a carbamate functional group. This unique arrangement of functional groups imparts a distinct profile of chemical properties and reactivity, making it a molecule of interest in synthetic chemistry, particularly in the study of isocyanate and polyurethane chemistry[2]. This guide provides a detailed exploration of its core chemical characteristics, reactivity, and relevant experimental considerations for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions[3][4]. Its stability is fair under normal temperatures and pressures, though it is susceptible to degradation under specific conditions such as high heat or in the presence of strong acids, bases, or oxidizing agents[3]. The molecule contains two amide-like nitrogen atoms and three carbonyl oxygen atoms, which can participate in hydrogen bonding, influencing its physical properties like melting point and solubility.

Summary of Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂O₃[1][5][6]
Molecular Weight 132.12 g/mol [1][4][7]
CAS Number 626-36-8[1]
Appearance White to off-white crystalline powder or needles[3][4]
Melting Point 184-189 °C[4]
Boiling Point 190-191 °C (Decomposes)[4]
pKa 9.89 ± 0.46 (Predicted)[4]
Purity Typically >95-98% for commercial grades[6]
Spectral Data for Structural Elucidation

Characterization of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching from both the carbamate and urea moieties, and C-O stretching of the ester group. Data is available on the NIST Chemistry WebBook[1][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the structure. The ¹H NMR spectrum will show signals for the ethyl group (a triplet and a quartet) and the two N-H protons. The ¹³C NMR spectrum will display distinct peaks for the two carbonyl carbons, the methylene and methyl carbons of the ethyl group[9][10].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data shows the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structural components[1].

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the interplay of its ureido and carbamate functionalities. The carbonyl carbons are electrophilic sites susceptible to nucleophilic attack, while the nitrogen atoms possess lone pairs, allowing them to act as nucleophiles.

Thermal Decomposition

The allophanate linkage is known to be thermally labile. When heated, particularly at temperatures above 100-150°C, the bond can dissociate in a reversible reaction to yield the parent urethane (ethyl carbamate) and an isocyanate[2]. Further heating can lead to more complex decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, especially during combustion[3]. This thermal reversibility is a key consideration in polyurethane chemistry, where allophanate crosslinks can be formed at elevated temperatures and may break upon further heating, affecting the material's processability[2][11].

Thermal_Decomposition EthylAllophanate This compound Products Ethyl Carbamate + Isocyanic Acid (HNCO) EthylAllophanate->Products Heat (>150°C) (Reversible) FurtherDecomp CO₂, NH₃, etc. Products->FurtherDecomp High Temp

Caption: Thermal decomposition pathway of this compound.

Hydrolysis

This compound can undergo hydrolysis, particularly under acidic or basic conditions, to break down the amide and ester bonds. In biological systems, this reaction is catalyzed by a specific enzyme, allophanate hydrolase. This enzyme is crucial in the metabolic pathways of certain organisms for utilizing urea or degrading s-triazine compounds[12][13][14]. The enzymatic hydrolysis of allophanate yields ammonia and carbon dioxide (as bicarbonate), providing a source of nitrogen for the organism[13][14].

Hydrolysis_Pathway cluster_enzymatic Enzymatic Hydrolysis EthylAllophanate This compound HydrolysisStep1 Allophanate EthylAllophanate->HydrolysisStep1 Esterase Products 2 NH₄⁺ + 2 HCO₃⁻ HydrolysisStep1->Products Allophanate Hydrolase + H₂O

Caption: Enzymatic hydrolysis pathway relevant in biological systems.

Reactivity with Nucleophiles

The carbonyl groups in this compound are electrophilic and can react with various nucleophiles[15]. This reactivity is fundamental to the formation of allophanates, which serve as cross-linking points in polyurethane synthesis. An isocyanate can react with a urethane group (which acts as the nucleophile via its N-H proton) to form an allophanate linkage[2]. This reaction is often catalyzed and occurs at elevated temperatures[2][16]. Conversely, stronger nucleophiles can attack the carbonyl centers of this compound itself, leading to substitution or addition reactions.

Nucleophilic_Attack EthylAllophanate This compound (Electrophile) Product Substituted Product EthylAllophanate->Product Nucleophile Nucleophile (Nu:⁻) (e.g., R-NH₂, R-O⁻) Nucleophile->EthylAllophanate Attack on C=O

Caption: Generalized reaction of this compound with a nucleophile.

Reactivity with Electrophiles

The nitrogen atoms in this compound have lone electron pairs and can therefore act as nucleophiles, reacting with electrophiles[17][18]. For instance, they can be alkylated or acylated under appropriate conditions. However, the nucleophilicity of these nitrogens is reduced due to the electron-withdrawing effect of the adjacent carbonyl groups. Consequently, reactions at the nitrogen centers typically require strong electrophiles and specific reaction conditions.

Experimental Protocols & Methodologies

Protocol: Synthesis of an Allophanate from an Isocyanate and a Urethane

This protocol describes a general laboratory procedure for the synthesis of an allophanate, which is the reverse of the thermal decomposition of this compound and illustrates the core reaction for its formation. This process is central to creating crosslinks in polyurethane materials[2][19].

Objective: To synthesize an allophanate by reacting a urethane with an excess of isocyanate at elevated temperature.

Materials:

  • Ethyl carbamate (Urethane)

  • Phenyl isocyanate (Isocyanate)

  • Anhydrous Toluene (Solvent)

  • Bismuth-based catalyst (e.g., bismuth tris(2-ethylhexanoate))[19]

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet.

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to exclude moisture, which would react with the isocyanate.

  • Charging the Reactor: Add ethyl carbamate (1.0 eq) and the bismuth catalyst (~0.01 mol%) to the flask. Dissolve the solids in anhydrous toluene.

  • Heating: Begin stirring and heat the mixture to 80-100°C.

  • Isocyanate Addition: Slowly add phenyl isocyanate (1.1 eq) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or IR spectroscopy (monitoring the disappearance of the N-H stretch of the urethane and the appearance of the allophanate peaks). The reaction typically takes several hours[16].

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add a non-polar solvent like hexane to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold hexane to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Characterization: Confirm the structure of the resulting phenyl-substituted this compound using NMR, IR, and melting point analysis.

Synthesis_Workflow Start Assemble Dry Apparatus (N₂ Atmosphere) Charge Charge Flask: - Ethyl Carbamate - Catalyst - Anhydrous Toluene Start->Charge Heat Heat to 80-100°C Charge->Heat Add Slowly Add Phenyl Isocyanate Heat->Add React Monitor Reaction (TLC / IR) Add->React Workup Cool & Precipitate Product React->Workup Reaction Complete Purify Filter, Wash & Dry Workup->Purify Characterize Characterize Product (NMR, IR, MP) Purify->Characterize

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl Allophanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl allophanate (CAS 626-36-8).[1][2] this compound, also known as ethyl (aminocarbonyl)carbamate, is a derivative of urea and a member of the allophanate family, which are of interest in polymer and synthetic chemistry.[2] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide offers a detailed theoretical prediction and interpretation of the NMR spectra, a standardized experimental protocol for data acquisition, and an exploration of the structure-spectrum correlations that govern the chemical shifts and coupling patterns observed.

Introduction to this compound

This compound (C₄H₈N₂O₃, Molar Mass: 132.12 g/mol ) is a bifunctional organic compound containing both a urethane (carbamate) and a urea moiety.[1][3] Its structure presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for studying its reactivity in various chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the molecule.[4] The expected chemical shifts are influenced by the electronegativity of neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet3H-O-CH₂-CH₃
b~4.15Quartet2H-O-CH₂ -CH₃
c~6.5-7.5Broad Singlet2H-C(O)-NH₂
d~8.0-9.0Broad Singlet1H-C(O)-NH -C(O)-
Detailed Analysis of the Predicted ¹H NMR Spectrum
  • Signal a (~1.25 ppm, Triplet, 3H): This upfield signal is assigned to the three protons of the methyl group (-CH₃) of the ethyl ester. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (-CH₂-), following the n+1 rule (2+1=3). The chemical shift is in the typical range for a methyl group adjacent to a methylene group.

  • Signal b (~4.15 ppm, Quartet, 2H): This downfield signal corresponds to the two protons of the methylene group (-CH₂-) of the ethyl ester. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet multiplicity is a result of coupling with the three neighboring methyl protons (3+1=4).

  • Signal c (~6.5-7.5 ppm, Broad Singlet, 2H): This broad signal is attributed to the two protons of the terminal amide group (-NH₂). The broadness of the peak is a consequence of the quadrupole moment of the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water or other exchangeable protons in the solvent.[5] In very pure, dry, aprotic solvents, this signal might be sharper and could even show coupling to the ¹⁴N nucleus.

  • Signal d (~8.0-9.0 ppm, Broad Singlet, 1H): This most downfield signal is assigned to the proton of the secondary amide (urethane) group (-NH-). Its significant downfield shift is due to the strong deshielding effect of the two adjacent carbonyl groups and its involvement in intermolecular hydrogen bonding. This peak is also expected to be broad due to nitrogen quadrupole effects and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four chemically distinct carbon atoms in the molecule.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~14.5-O-CH₂-C H₃
2~61.5-O-C H₂-CH₃
3~154.0-NH-C (O)-O-
4~157.0-NH-C (O)-NH₂
Detailed Analysis of the Predicted ¹³C NMR Spectrum
  • Signal 1 (~14.5 ppm): This upfield signal is assigned to the methyl carbon (-CH₃) of the ethyl group. This is a typical chemical shift for an sp³ hybridized carbon in an alkyl chain.[7]

  • Signal 2 (~61.5 ppm): This signal corresponds to the methylene carbon (-CH₂-) of the ethyl group. It is shifted downfield compared to the methyl carbon due to the direct attachment to the electronegative oxygen atom.[7]

  • Signal 3 (~154.0 ppm): This downfield signal is attributed to the carbonyl carbon of the urethane (carbamate) group. Its chemical shift is characteristic of carbonyl carbons in esters and carbamates, which typically resonate in the 150-170 ppm range.[8][9]

  • Signal 4 (~157.0 ppm): This signal, also in the downfield region, is assigned to the carbonyl carbon of the urea group. It is expected to be slightly further downfield than the urethane carbonyl due to the electronic effects of the two nitrogen substituents. The chemical shifts of urea carbonyls are generally found in the 155-180 ppm range.[10]

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its high polarity, which should readily dissolve the sample and allow for the observation of exchangeable NH protons. Deuterated chloroform (CDCl₃) could also be used, but the NH protons might have broader signals or be more prone to exchange.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR_Sample_Preparation cluster_prep Sample Preparation A Weigh 5-10 mg This compound B Add 0.6-0.7 mL Deuterated Solvent A->B Dissolve C Add TMS (Internal Standard) B->C Reference D Vortex to Dissolve C->D Homogenize E Transfer to NMR Tube D->E Final Sample

Figure 2: Workflow for NMR sample preparation.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-200 ppm.

  • Temperature: 298 K.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted spectra, based on established principles of NMR spectroscopy, offer a valuable reference for the structural verification and analysis of this compound. The provided experimental protocol outlines a standardized approach for obtaining high-quality NMR data. While actual experimental data is preferred, these well-founded predictions serve as a robust guide for researchers in the field.

References

  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using...[Link]

  • PubChem. Ethyl N-(aminocarbonyl)carbamate. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NIST WebBook. This compound. [Link]

  • Georganics. This compound - High purity. [Link]

  • NIST WebBook. This compound. [Link]

  • CP Lab Safety. This compound, min 98%, 5 grams. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • ResearchGate. Shifts of the ¹H NMR signals of amine and carbamate species of KDDE as...[Link]

  • The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Master Organic Chemistry. 1H NMR: How Many Signals?[Link]

  • ResearchGate. Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra.[Link]

  • Google Patents.
  • ResearchGate. (PDF) Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Chemical shifts. [Link]

  • ResearchGate. 13 C NMR shifts of allophanate and possible impurities. [Link]

  • Reddit. Why don't NH2 and OH protons appear in 1H NMR spectra?[Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Steffen's Chemistry Pages. 13C chemical shifts. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl Allophanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ethyl Allophanate

This compound (CAS 626-36-8), the ethyl ester of allophanic acid, is a small organic molecule whose precise characterization is critical in various scientific domains, from synthetic chemistry to drug development.[1][2][3] As a potential impurity, metabolite, or synthetic intermediate, the ability to unambiguously identify and quantify this compound at trace levels is paramount. Its structure, featuring both ureide and carbamate functionalities, presents unique analytical challenges and opportunities for mass spectrometry.

This guide provides a comprehensive, field-proven framework for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Moving beyond a simple recitation of parameters, we will explore the causal reasoning behind critical experimental choices, from sample preparation to the interpretation of mass spectra, empowering researchers to develop robust, self-validating analytical methods.

Part 1: Foundational Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties. These characteristics dictate everything from solvent choice to the selection of an appropriate ionization technique.

PropertyValueSource
Molecular Formula C₄H₈N₂O₃[1][2]
Average Molecular Weight 132.12 g/mol [1][3]
Monoisotopic Mass 132.0535 Da[4]
Synonyms (Aminocarbonyl)carbamic acid ethyl ester[1][2]
Physical Form Solid[5]
Predicted [M+H]⁺ m/z 133.0608[4]
Predicted [M+Na]⁺ m/z 155.0427[4]

Part 2: The Core Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and accuracy. The logical flow for this compound analysis is a multi-stage process designed to isolate the analyte, generate gas-phase ions, and structurally elucidate them through controlled fragmentation.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation Sample Biological or Chemical Matrix Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup SPE or Filtration (Optional) Extraction->Cleanup LC Liquid Chromatography (Reversed-Phase) Cleanup->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 133.06) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data Spectral Interpretation & Quantification MS2->Data parent [M+H]⁺ This compound m/z 133.05 frag1 [C₂H₅N₂O₂]⁺ m/z 89.03 parent->frag1 - C₂H₄ (ethylene) Neutral Loss: 28.03 Da frag2 [C₂H₄NO₂]⁺ m/z 74.02 parent->frag2 - HNCO (isocyanic acid) Neutral Loss: 43.01 Da frag3 [C₃H₆NO]⁺ m/z 72.04 parent->frag3 - NH₂CONH₂ (urea) rearrangement or - C₂H₅OH (ethanol) frag4 [C₂H₂O]⁺ m/z 42.01 frag2->frag4 - NH₂OH (hydroxylamine) Neutral Loss: 33.01 Da

Sources

Thermal Stability and Decomposition of Ethyl Allophanate: A Mechanistic & Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of Ethyl Allophanate (CAS 626-36-8).[1][2] It is designed for researchers and pharmaceutical scientists requiring rigorous mechanistic understanding and validated characterization protocols.[2]

Executive Summary

This compound (


) is a thermally labile carbamate derivative often encountered as a byproduct in urethane synthesis or as a structural moiety in prodrug design.[2] Its thermal stability is a critical quality attribute (CQA) due to its propensity to degrade into Ethyl Carbamate (Urethane) —a Group 2A carcinogen—and Isocyanic Acid .[2]

This guide details the thermodynamic profile of this compound, delineates its primary and secondary decomposition mechanisms, and provides a self-validating experimental protocol for kinetic characterization.

Chemical Identity & Thermodynamic Profile

This compound is the ethyl ester of allophanic acid (carbamoylcarbamic acid).[2] Structurally, it contains a urea motif acylated by an ethoxycarbonyl group.[2]

PropertyValueCritical Note
IUPAC Name Ethyl carbamoylcarbamate-
CAS Number 626-36-8-
Molecular Formula

Two carbonyls induce electron withdrawal, weakening the central N-C bond.[1][2]
Melting Point 190°C (dec.)[1][2]Decomposition often coincides with melting.[2]
Solubility Hot water, EthanolHydrolytically unstable in basic media.[1][2]
Theoretical Hazard Genotoxic Impurity PrecursorGenerates Ethyl Carbamate upon heating.[1][2][3]
Thermal Decomposition Mechanism

The thermal degradation of this compound is governed by a retro-allophanation mechanism.[2] Unlike simple urethanes which degrade via elimination to isocyanates and alcohols, the allophanate structure facilitates an intramolecular proton transfer leading to dissociation.

3.1 Primary Pathway: Retro-Allophanation

Upon reaching its melting transition (~190°C), the energetic barrier for the cleavage of the internal amide bond is overcome. The molecule reverts to its synthetic precursors:

  • Ethyl Carbamate (Urethane): The stable leaving group.[2]

  • Isocyanic Acid (HNCO): A highly reactive volatile species.[2]

3.2 Secondary Pathways

At elevated temperatures (


), the primary products undergo further reactions:
  • Cyanuric Acid Formation: The liberated HNCO rapidly trimerizes to form thermally stable cyanuric acid (solid residue).[2]

  • Biuret Formation: HNCO reacts with residual urea or urethane moieties.[2]

  • Ethanol Elimination: Ethyl carbamate itself may further degrade into cyanic acid and ethanol, though this requires higher activation energy.[2]

Visualization: Decomposition Pathways

The following diagram illustrates the cascade of degradation events.

DecompositionMechanism EA This compound (Solid, MP ~190°C) TS Transition State (Intramolecular H-Transfer) EA->TS  Δ (Heat)   EC Ethyl Carbamate (Carcinogen) TS->EC HNCO Isocyanic Acid (Volatile Reactive) TS->HNCO EC->HNCO  >200°C   EtOH Ethanol EC->EtOH  Elimination   CA Cyanuric Acid (Solid Residue) HNCO->CA  Trimerization (x3)  

Figure 1: Thermal decomposition cascade of this compound showing the primary reversion to Ethyl Carbamate and Isocyanic Acid.

Experimental Protocol: Kinetic & Product Characterization

To validate the stability of this compound in a drug substance or formulation, a "self-validating" protocol combining thermal stress with specific detection is required.

4.1 Thermogravimetric Analysis (TGA) with Kinetics
  • Objective: Determine the activation energy (

    
    ) of decomposition.
    
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[2]

  • Protocol:

    • Sample Mass: 5–10 mg (powder).

    • Pan: Alumina (open) to allow volatile escape.[2]

    • Atmosphere: Nitrogen (50 mL/min) to prevent oxidative artifacts.[2]

    • Heating Rates (

      
      ):  Perform runs at 2, 5, 10, and 20 °C/min from 40°C to 400°C.
      
  • Data Analysis: Use the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods to plot

    
     vs 
    
    
    
    .[1][2] The slope yields
    
    
    .[2]
4.2 Orthogonal Product Identification (HS-GC-MS & HPLC)

Standard TGA does not identify what is leaving.[1][2] This coupled workflow confirms the mechanism.

A. Headspace GC-MS (For Volatiles: HNCO, Ethanol) [1][2]

  • Sample Prep: Incubate 10 mg this compound in a sealed headspace vial at 180°C for 10 mins.

  • Column: DB-624 or equivalent (for volatile polar solvents).[1][2]

  • Detection: MS (Scan 20-200 m/z).[1][2] Look for m/z 43 (HNCO) and m/z 46 (Ethanol) .[2]

B. HPLC-UV/MS (For Residues: Ethyl Carbamate, Cyanuric Acid) [1][2]

  • Sample Prep: Dissolve the thermally treated residue (from TGA or oven) in Water/Acetonitrile (90:10).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

  • Mobile Phase: Isocratic 0.1% Formic Acid in Water.[2]

  • Detection: UV at 200-210 nm (low sensitivity for carbamates, MS preferred).[1][2]

  • Target: Ethyl Carbamate (RT ~ early), Cyanuric Acid (highly polar, elutes near void volume).[2]

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Thermal Thermal Stress cluster_Analysis Detection Sample This compound Sample TGA TGA (Dynamic Heating) Sample->TGA HS Sealed Vial (180°C Isothermal) Sample->HS Kinetics Kinetic Analysis (Ea Calculation) TGA->Kinetics Mass Loss Data GCMS HS-GC-MS (Detect HNCO, EtOH) HS->GCMS Gas Phase HPLC HPLC-MS (Detect EC, Biuret) HS->HPLC Solid Residue

Figure 2: Integrated analytical workflow for characterizing thermal degradation kinetics and products.

Implications for Drug Development
5.1 Impurity Control Strategy

If this compound is used as a reagent or intermediate:

  • Process Temperature Limit: Reactions must remain strictly below 150°C. Above this, the formation of Ethyl Carbamate (EC) becomes kinetically significant.

  • Purification: Recrystallization is preferred over distillation due to thermal instability.[2]

  • Regulatory: EC is a genotoxic impurity (GTI).[2] The presence of this compound serves as a reservoir for EC.[2] The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day .[2]

5.2 Formulation Stability

In solid dosage forms, the presence of basic excipients (e.g., Magnesium Stearate, metal oxides) can catalyze the retro-allophanation even below the melting point. Compatibility studies (binary mixtures) using the DSC protocol above are mandatory.

References
  • Thermal Decomposition Kinetics of Carbamates : Galinaro, C. A., et al.[2] "Ethyl Carbamate Formation from Cyanate in Model Systems." Journal of Agricultural and Food Chemistry. (Explains the cyanate-urethane equilibrium).

  • Allophanate Chemistry : TCI Chemicals. "this compound Product Specifications and Safety Data." (Physical properties and handling).[2][3][4][5][6]

  • Urethane Degradation Mechanisms : Lapprand, A., et al.[2] "Thermal decomposition of polyurethanes: Mechanism and kinetics."[2][7] Polymer Degradation and Stability. (Detailed mechanistic insight into the allophanate linkage reversion).

  • Analytical Methods for Carbamates : Ryu, D., et al.[2] "Optimization of Ethyl Carbamate Analysis in Fermented Foods." Journal of Food Science. (GC-MS protocols for detection).[1][2]

  • Chemical Structure Data : PubChem. "this compound Compound Summary." (Thermodynamic constants).[2][8]

Sources

Ethyl Allophanate Scaffolds: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl allophanate (carb-ethoxy-urea) represents a deceptive structural simplicity. Often dismissed as a mere degradation product of urethane or a crosslinking artifact in polyurethane chemistry, this scaffold (


) possesses underutilized potential in medicinal chemistry. It functions as an acyclic bioisostere of hydantoins and barbiturates, offering a unique hydrogen-bond donor/acceptor motif that modulates solubility and target binding affinity.

This guide moves beyond the textbook definitions to provide a rigorous examination of this compound derivatives. We will explore their controlled synthesis (avoiding the thermodynamic trap of isocyanurate trimerization), their structure-activity relationships (SAR) in anticonvulsant design, and the critical ADMET considerations regarding their metabolic stability.

Part 1: Chemical Architecture & Synthetic Logic

The allophanate moiety is characterized by a carbamoyl-carbamate backbone. Unlike simple ureas or carbamates, the central nitrogen is flanked by two carbonyls, significantly increasing its acidity (


) and altering its nucleophilic profile.
The Synthetic Landscape

Creating allophanate linkages requires overcoming a high activation energy barrier. The reaction of an isocyanate with a urethane (carbamate) is the primary route, but it competes kinetically with the formation of symmetric ureas and thermodynamically with the formation of cyclic isocyanurates (trimers).

Mechanism A: Isocyanate Insertion (The "Controlled" Route)

The most reliable method for generating N-substituted allophanate derivatives for drug screening involves the nucleophilic attack of a carbamate nitrogen onto an isocyanate.

  • Causality: The carbamate nitrogen is weakly nucleophilic due to resonance delocalization. To facilitate attack on the isocyanate, we must either:

    • Activate the Isocyanate: Use high temperatures (often >100°C), which risks degradation.

    • Activate the Carbamate: Use a metal catalyst (Sn, Bi, or Zn) to coordinate the carbonyl oxygen, increasing the nucleophilicity of the N-H.

Mechanism B: The Activated Carbonate Route

For this compound itself, the reaction of urea with diethyl carbonate (DEC) is preferred.



  • Critical Insight: This reaction is reversible. The removal of ethanol is essential to drive the equilibrium forward.

Visualization of Synthetic Pathways

The following diagram outlines the competitive landscape of allophanate synthesis.

AllophanateSynthesis cluster_0 Reagents cluster_1 Catalytic Cycle Iso Isocyanate (R-N=C=O) Complex Metal-Carbamate Complex Iso->Complex + Catalyst Carb Ethyl Carbamate (H2N-CO-OEt) Carb->Complex Allo This compound Derivative Complex->Allo Kinetic Control (T < 120°C) Trimer Isocyanurate Trimer (Thermodynamic Sink) Allo->Trimer Overheating (>130°C) SymUrea Symmetric Urea (Degradation) Allo->SymUrea Hydrolysis

Figure 1: The competitive synthetic landscape. Note that the Allophanate is a kinetic product; prolonged heating or excessive basicity drives the reaction toward the stable isocyanurate trimer.

Part 2: Pharmacological Profiles & SAR

Anticonvulsant Activity (The Hydantoin Bioisostere)

Historically, the hydantoin ring (found in Phenytoin) is a cornerstone of antiepileptic drugs. The allophanate structure can be viewed as an acyclic hydantoin .

  • Case Study: Compound P-5257 (Ethyl

    
    -phenylbutyroyl allophanate) 
    Research indicates that acyl-allophanates possess significant anticonvulsant properties with a toxicity profile superior to phenurone (phenylacetylurea).[1]
    
    • Mechanism: Modulation of voltage-gated sodium channels. The allophanate moiety acts as a bidentate hydrogen bond donor/acceptor, mimicking the peptide bond geometry required for receptor interaction.

    • SAR Rule: Substitution at the

      
      -carbon of the acyl group (e.g., phenylbutyroyl) increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.
      
Enzyme Inhibition: Allophanate Hydrolase (AH)

In fungal and bacterial pathogens, urea is metabolized via Allophanate Hydrolase.

  • Targeting Strategy: Stable this compound analogues that resist hydrolysis can act as competitive inhibitors of AH. This starves the pathogen of nitrogen derived from urea.

  • Structural Requirement: The "N-domain" of AH recognizes the urea-like portion. Derivatives with bulky N-substituents (e.g., N-benzyl) often lose affinity, whereas modifications to the ester tail (ethyl to trifluoroethyl) can enhance metabolic stability while retaining binding.

Part 3: Experimental Protocols

Protocol 3.1: Catalytic Synthesis of N-Phenyl this compound

Objective: Synthesize N-phenyl this compound via the reaction of phenyl isocyanate with ethyl carbamate, avoiding trimerization.

Reagents:

  • Phenyl Isocyanate (1.0 eq)

  • Ethyl Carbamate (1.1 eq)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 mol%)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar. Rationale: Isocyanates react violently with moisture to form ureas; anhydrous conditions are non-negotiable.

  • Reagent Mixing: Charge the flask with Ethyl Carbamate (1.1 eq) and Toluene (0.5 M concentration). Heat to 60°C until fully dissolved.

  • Catalyst Addition: Add DBTDL via syringe. Stir for 10 minutes to allow the tin catalyst to coordinate with the carbamate carbonyl.

  • Controlled Addition: Add Phenyl Isocyanate dropwise over 30 minutes.

    • Control Point: Monitor internal temperature. Do not exceed 80°C. Higher temperatures favor the formation of the triphenyl isocyanurate trimer.

  • Reaction Phase: Stir at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The isocyanate spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. The allophanate product often precipitates upon cooling. If not, add Hexane to induce crystallization.

  • Purification: Filter the white solid and wash with cold Hexane. Recrystallize from Ethanol/Water.

Self-Validating Check:

  • If the product melting point is >250°C, you likely formed the isocyanurate trimer (failure).

  • Target melting point for N-phenyl this compound is approx. 105-107°C.

Part 4: Analytical Validation & Data Presentation

Spectroscopic Fingerprint

Positive identification relies on distinguishing the allophanate from the symmetric urea byproduct.

FeatureThis compound DerivativeSymmetric Urea (Byproduct)
IR (Carbonyl) Doublet (1730

ester, 1690

urea)
Singlet (approx 1650

)
1H NMR (NH) Two distinct singlets (often >8.0 ppm and >10.0 ppm)Single broad peak
1H NMR (Ethyl) Quartet (4.2 ppm) + Triplet (1.2 ppm)Absent
Solubility Soluble in EtOH, DMSO, ChloroformGenerally insoluble in organic solvents
Biological Activity Logic (SAR Visualization)

The following diagram illustrates the pharmacophore mapping for anticonvulsant activity.

SAR_Logic Core Allophanate Core (-NH-CO-NH-CO-O-) Activity Anticonvulsant Activity Core->Activity H-Bond Donor/Acceptor (Receptor Binding) R1 N1-Substitution (Lipophilic Domain) R1->Core Attached to N1 R1->Activity Aryl groups increase BBB Penetration R2 Ethyl Ester Tail (Metabolic Handle) R2->Core Attached to O Toxicity Toxicity Risk (Urethane Release) R2->Toxicity Hydrolysis releases Ethyl Carbamate Rule1 SAR Rule: Bulky Alkyls at R1 improve potency Rule1->R1

Figure 2: Structure-Activity Relationship (SAR) logic for Allophanate Anticonvulsants. Note the critical balance between the lipophilic N1-substituent for efficacy and the ester tail stability for safety.

Part 5: Stability & ADMET Considerations

The "Urethane" Risk

A critical consideration for any drug development program utilizing this scaffold is the potential for metabolic hydrolysis to release Ethyl Carbamate (Urethane) , a Group 2A carcinogen.

  • Metabolic Pathway:

    
    
    
    
    
    
    
  • Mitigation Strategy: To improve the safety profile, modern medicinal chemistry replaces the ethyl group with moieties that do not metabolize to toxic carbamates, such as tert-butyl or benzyl esters, or by cyclizing the structure into a hydantoin after the allophanate intermediate is formed.

Physicochemical Stability

Allophanates are thermally labile.

  • Solid State: Stable at room temperature.

  • Solution (pH > 9): Rapidly hydrolyze to urea and carbonate.

  • Solution (Acidic): Relatively stable, but prolonged exposure leads to decarboxylation.

References

  • Chong, P. Y., & Petillo, P. A. (2000). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates.[2] Organic Letters, 2(14), 2113-2116.[2] Link

  • Matsumoto, K., et al. (1960). The Anticonvulsant Activity of Ethyl

    
    -Phenylbutyroyl Allophanate (P-5257). Japanese Journal of Pharmacology, 10, 26. Link
    
  • Fan, C., et al. (2013). Structure and Function of Allophanate Hydrolase.[3] Journal of Biological Chemistry, 288(30), 21422-21432. Link

  • Tarikogullari, A. H., et al. (2010). Synthesis and anticonvulsant activity of some alkanamide derivatives.[4] Arzneimittelforschung, 60(10), 593-598.[4] Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12208, this compound. Link

Sources

Methodological & Application

Application Note: Ethyl Allophanate – A Bi-Electrophilic C1-N-C1 Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl Allophanate as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 626-36-8), also known as carbamoylurethane, is an underutilized yet highly versatile reagent in organic synthesis. Structurally, it represents a "pre-assembled" urea-ester hybrid (


), acting as a 1,3-bielectrophile. Unlike simple urea or diethyl carbonate, this compound provides a unique C1-N-C1  scaffold, allowing for the rapid construction of nitrogen-rich heterocycles such as 1,2,4-triazoles (urazoles) , quinazoline-2,4-diones , and 1,3,5-triazines .

This guide outlines the mechanistic advantages of this compound and provides field-proven protocols for its application in pharmaceutical intermediate synthesis.

Chemical Profile & Reactivity Mechanisms[1][2][3]

The Bi-Electrophilic Advantage

This compound possesses two distinct electrophilic centers and three potential nucleophilic sites (though the nucleophilicity is dampened by electron withdrawal). Its utility stems from the differential reactivity of its carbonyl groups:

  • Ester Carbonyl (C1): Susceptible to initial nucleophilic attack by amines or hydrazines (leaving group: ethanol).

  • Urea Carbonyl (C2): Acts as the secondary electrophile for ring closure (leaving group: ammonia).

This "Ping-Pong" reactivity allows for controlled cyclocondensation reactions that are often cleaner than high-temperature urea fusions.

Reactivity Visualization

The following diagram maps the electrophilic and nucleophilic potential of the molecule, guiding synthetic strategy.

ReactivityMap EA This compound H2N-CO-NH-CO-OEt Urea Site B: Urea Carbonyl (Med Reactivity) EA->Urea Nu1 Primary Nucleophile (Amines, Hydrazines) Nu2 Secondary Nucleophile (Intramolecular) Nu1->Nu2 Tethered Intermediate Ester Site A: Ester Carbonyl (High Reactivity) Nu1->Ester Step 1: Attack (-EtOH) Product Heterocycle (Triazole/Quinazoline) Nu2->Product Ester->EA Urea->Nu2 Step 2: Cyclization (-NH3)

Figure 1: Mechanistic flow of this compound cyclization. The molecule acts as a template where Site A reacts first, tethering the substrate for a rapid intramolecular closure at Site B.

Comparative Analysis of C1 Synthons

This compound serves as a superior alternative to standard reagents when specific structural motifs are required.

ReagentStructureLeaving GroupsPrimary ApplicationThermal Profile
This compound

EtOH,

Urazoles, QuinazolinedionesModerate (

C)
Urea


(x2)
Pyrimidines, HydantoinsHigh (

C)
Diethyl Carbonate

EtOH (x2)CarbonylationModerate (Requires Base)
Biuret


(x2)
Metal CoordinationHigh

Detailed Experimental Protocols

Protocol A: Synthesis of Urazole (1,2,4-Triazolidine-3,5-dione)

Target: Synthesis of the 5-membered heterocyclic core found in antifungal agents. Mechanism: Hydrazinolysis of the ester followed by intramolecular ureido-cyclization.

Materials:

  • This compound (13.2 g, 0.1 mol)

  • Hydrazine Hydrate (80% or 98%, 7.5 g, ~0.15 mol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (optional, for pH adjustment)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend this compound (13.2 g) in Ethanol (50 mL). The solid may not dissolve completely at room temperature.

  • Addition: Add Hydrazine Hydrate (7.5 g) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    C). As the reaction proceeds, the mixture will likely become homogeneous before precipitating the product.
    
    • Checkpoint: Ammonia gas (

      
      ) will be evolved. Test the condenser outlet with damp pH paper (turns blue).
      
  • Duration: Reflux for 3–4 hours.

  • Workup: Cool the reaction mixture to

    
    C in an ice bath. The Urazole will crystallize out.
    
  • Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize from hot water or ethanol if necessary.

    • Yield: Typically 75–85%.

    • Melting Point: 244–246°C (Lit. val).

Protocol B: Synthesis of Quinazoline-2,4(1H,3H)-dione

Target: Construction of the pharmacophore found in serotonin antagonists and antihypertensives (e.g., Ketanserin analogs). Substrate: Anthranilamide (2-aminobenzamide).

Materials:

  • Anthranilamide (13.6 g, 0.1 mol)

  • This compound (14.5 g, 0.11 mol)

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMF (30 mL)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 g) - Optional but accelerates cyclization.

Procedure:

  • Fusion Method (Solvent-Free - Preferred for Scale):

    • Mix Anthranilamide and this compound intimately in a mortar.

    • Place in a round-bottom flask and heat to 150–160°C in an oil bath.

    • The mixture will melt. Maintain temperature for 2 hours.

    • Ethanol and Ammonia are evolved. (Ensure proper ventilation).[1]

    • The melt will eventually solidify as the higher-melting quinazoline forms.

  • Solution Method (Higher Purity):

    • Dissolve reactants in Diglyme (30 mL) with pTSA catalyst.

    • Reflux (

      
      C) for 6 hours.
      
  • Isolation:

    • Cool the mixture. If using the fusion method, triturate the solid with hot ethanol to remove unreacted starting materials.

    • If using the solution method, pour the reaction mixture into ice water (200 mL).

  • Filtration: Collect the precipitate.

  • Characterization:

    • Product: Quinazoline-2,4-dione.[2][3][4][5]

    • Appearance: White to off-white solid.

    • Melting Point: >300°C.[6]

Pathway Logic & Troubleshooting

The following workflow illustrates the decision-making process for selecting this compound over other reagents.

Workflow Start Target Molecule Selection Decision Does target contain -NH-CO-NH-CO- motif? Start->Decision PathA Yes: Urazoles / Triazines Decision->PathA Yes PathB No: Simple Urea/Carbamate Decision->PathB No EA_Select Select this compound PathA->EA_Select Cond_1 Condition A: Nucleophile = Hydrazine (Forms 5-membered ring) EA_Select->Cond_1 Cond_2 Condition B: Nucleophile = Anthranilamide (Forms 6-membered ring) EA_Select->Cond_2 Result1 Synthesis: Urazole Cond_1->Result1 Result2 Synthesis: Quinazolinedione Cond_2->Result2

Figure 2: Synthetic decision tree for utilizing this compound.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete cyclization (Open intermediate)Increase temperature or reaction time; add acid catalyst (pTSA).
Sticky Solid Polymerization or Biuret formationEnsure stoichiometry is 1:1 or slight excess of Allophanate. Avoid moisture.
No Precipitate Product soluble in solventPour reaction mixture into ice water; adjust pH to neutral.

Safety & Handling (E-E-A-T)

  • Hazards: this compound is an irritant (Skin/Eye).[1] During reaction, it evolves Ammonia (toxic/corrosive) and Ethanol (flammable).

  • Controls: All reactions must be performed in a fume hood.

  • Storage: Store in a cool, dry place. Moisture can hydrolyze the ester, reducing potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69380, this compound. Retrieved from [Link]

  • Bouchet, P. et al. (1978).Synthesis of 1,2,4-Triazolidine-3,5-diones (Urazoles). Journal of Heterocyclic Chemistry.
  • Organic Chemistry Portal. Synthesis of Quinazolines. Retrieved from [Link] (Contextual grounding for quinazoline pathways).

Sources

Ethyl allophanate reaction with primary and secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl allophanate (EtO-CO-NH-CO-NH


) is a versatile, albeit underutilized, dicarbonyl equivalent in organic synthesis. Structurally, it represents a carbamate linked to a urea moiety. For drug development professionals, its primary utility lies in two distinct pathways:
  • Guanylation/Carbamoylation: Serving as a masked isocyanate or carbamoyl donor to form substituted biurets (ureido-ureas).

  • Heterocyclic Annulation: Acting as a "C-N-C" linchpin reacting with 1,2-binucleophiles (e.g., anthranilamides) to synthesize pharmacologically active scaffolds like quinazoline-2,4-diones.

This guide provides optimized protocols for reacting this compound with primary and secondary amines, addressing the specific mechanistic challenges of steric hindrance and leaving group lability.

Mechanistic Principles

To optimize yield, one must understand the electrophilic landscape of this compound. It possesses two electrophilic carbonyl centers:

  • Site A (Ester Carbonyl): The primary site of nucleophilic attack by amines due to the ethoxy group being a better leaving group (

    
     of EtOH ~16) compared to the urea anion.
    
  • Site B (Urea Carbonyl): typically unreactive in the first step but becomes the cyclization site in high-temperature fusion reactions.

Reaction Landscape Diagram

ReactionMechanism cluster_conditions Critical Parameters EA This compound (Electrophile) TS Tetrahedral Intermediate EA->TS Nucleophilic Attack (Ester Carbonyl) Amine Nucleophile (R-NH2 or R2NH) Amine->TS Biuret Substituted Biuret (R-NH-CO-NH-CO-NH2) TS->Biuret Loss of EtOH (Standard Path) Cyclic Heterocycle (e.g. Quinazolinedione) Biuret->Cyclic Intramolecular Cyclization (High Temp/Fusion) Solvent Solvent Polarity (Dioxane vs. Neat) Temp Temperature (Reflux vs. Fusion)

Figure 1: Mechanistic pathway for this compound reacting with amines. The reaction bifurcates based on the amine structure (mono- vs. bi-nucleophilic) and temperature.

Protocol 1: Synthesis of Monosubstituted Biurets (Primary Amines)

This protocol targets the synthesis of


-substituted biurets, which are valuable linkers in kinase inhibitors and peptidomimetics.

Target Audience: Medicinal Chemists requiring urea-based linkers. Key Challenge: Preventing thermal decomposition of this compound to cyanic acid.

Materials
  • This compound (Recrystallized from EtOH if >6 months old)

  • Primary Amine (1.1 equivalents)

  • Solvent: 1,4-Dioxane (Preferred) or Ethanol

  • Base Catalyst: Triethylamine (0.1 eq) - Optional, speeds up kinetics for sluggish amines.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ), dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol).
    
  • Addition: Add the primary amine (1.1 eq) dropwise at room temperature.

    • Note: If the amine is a salt (e.g., hydrochloride), pre-neutralize with equimolar NaOH in a separate step and extract the free base.

  • Reaction: Heat the mixture to reflux (101°C for dioxane) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the this compound spot (

      
      ).
      
  • Workup:

    • Cool reaction to room temperature.[1]

    • Scenario A (Precipitate forms): Filter the solid. Wash with cold diethyl ether. Recrystallize from EtOH/Water.

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure. Triturate the residue with cold ether/hexane (1:1) to induce crystallization.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the "biuret triplet" – three NH signals. The terminal

      
       usually appears broad around 6.5–7.0 ppm, while the internal NH protons shift downfield (8.0–10.0 ppm) due to hydrogen bonding.
      

Protocol 2: Heterocyclic Cyclization (Quinazoline-2,4-diones)

This is the high-value application for drug development. This compound acts as a "C=O donor" to cyclize anthranilamides.

Substrate: 2-Aminobenzamide (Anthranilamide) derivatives. Mechanism: The aniline amine displaces ethanol (forming an intermediate biuret), followed by the amide nitrogen attacking the terminal urea carbonyl, expelling ammonia.

Workflow Diagram

CyclizationWorkflow Start Start: Anthranilamide + this compound (Ratio 1:1.2) Fusion Melt Fusion 160-180°C (Neat) Start->Fusion Mix Solids Intermed Intermediate Formation (- EtOH) Fusion->Intermed T > 140°C Cyclize Cyclization (- NH3 gas) Intermed->Cyclize Prolonged Heat Workup Workup: Cool to 80°C -> Add EtOH -> Filter Cyclize->Workup Completion Product Pure Quinazoline-2,4-dione Workup->Product

Figure 2: Solvent-free fusion protocol for quinazolinedione synthesis.

Methodology (Fusion Method)
  • Mixing: Intimately mix 2-aminobenzamide (10 mmol) and this compound (12 mmol) in a mortar.

  • Fusion: Transfer to a round-bottom flask. Immerse in a pre-heated oil bath at 150–160°C.

    • Observation: The mixture will melt. Evolution of gas (ammonia and ethanol vapor) will be observed.

    • Safety: Perform in a fume hood.

  • Duration: Maintain temperature for 1–2 hours until solidification occurs (the product usually has a higher melting point than the reactants).

  • Purification:

    • Cool the solid mass to ~80°C.

    • Add Ethanol (20 mL) and triturated the solid to remove unreacted starting materials.

    • Filter the hot suspension. The filter cake is the crude quinazolinedione.

    • Recrystallize from DMF/Water or Acetic Acid.

Secondary Amines: Challenges & Optimization

Secondary amines (


) are significantly less reactive toward this compound due to steric hindrance at the nucleophilic nitrogen. Standard reflux often yields recovered starting material.
Data Comparison: Primary vs. Secondary Reactivity
ParameterPrimary Amines (

)
Secondary Amines (

)
Nucleophilicity HighModerate to High (but sterically hindered)
Standard Yield 75–90% (Reflux)< 30% (Standard Reflux)
Major Side Product Symmetric Urea (if overheated)Unreacted material / Cyanuric acid
Recommended Mod NoneAnionic Activation (See below)
Optimized Protocol for Secondary Amines (Anionic Activation)

To force the reaction, we convert the secondary amine into a more potent nucleophile (amide anion).

  • Activation: In a dry flask under Argon, dissolve secondary amine (1.0 eq) in dry THF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) at 0°C. Stir for 30 mins until

    
     evolution ceases.
    
  • Coupling: Add this compound (1.0 eq) as a solid or THF solution.

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The powerful amide anion attacks the ester carbonyl rapidly, overcoming steric barriers.

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.
    

Troubleshooting & Safety

  • Thermal Decomposition: Above 170°C, this compound can decompose into Cyanic Acid (HNCO) and Urethane. If your yield is low in fusion reactions, lower the temperature to 150°C and extend the time.

  • Ammonia Evolution: In the cyclization protocol, the release of ammonia gas confirms the second step (ring closure) is occurring. If no ammonia is detected (pH paper at flask outlet), the reaction is stuck at the intermediate biuret stage. Increase temp.

  • Safety: this compound is a carbamate derivative. Treat as a potential irritant. During fusion, ethanol and ammonia vapors are generated; ensure adequate ventilation.

References

  • Biuret Formation Mechanism

    • Concept: Nucleophilic displacement of ethoxy groups by amines.
    • Source: Organic Chemistry Portal.[7] "Synthesis of Ureas and Biurets".

    • URL:[Link]

  • Quinazolinedione Synthesis

    • Concept: Reaction of anthranilamide with ethyl allophan
    • Source:Journal of Organic Chemistry / NIH PubMed Central (General reactivity of allophan
    • URL:[Link] (Search Term: "Quinazoline-2,4-dione synthesis this compound")

  • Amine Reactivity Profiles

    • Concept: Steric hindrance in secondary amine acyl
    • Source: OpenStax Organic Chemistry, "Reactions of Amines".[7]

    • URL:[Link]

  • Allophanate Chemistry Overview

    • Concept: Decomposition and reactivity of allophanates.[6]

    • Source: Royal Society of Chemistry (RSC), Perkin Transactions 2.
    • URL:[Link]

Sources

The Role of Ethyl Allophanate in Modern Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, safe, and sustainable synthetic routes to agrochemicals is paramount. This document provides an in-depth exploration of ethyl allophanate as a key building block in the synthesis of vital agrochemicals, with a particular focus on sulfonylurea herbicides. Moving away from hazardous reagents like phosgene, the methodologies presented here offer a safer and more streamlined approach to producing these essential compounds.

Introduction to this compound: A Versatile Intermediate

This compound, with the chemical formula C₄H₈N₂O₃ and CAS number 626-36-8, is an organic compound that serves as a valuable intermediate in the synthesis of various agrochemicals.[1][2] Structurally, it is the ethyl ester of allophanic acid, which is a derivative of urea. Allophanates are typically formed through the reaction of an alcohol with an isocyanate, followed by the reaction of the resulting carbamate with another isocyanate molecule. This reactivity makes this compound and its precursor, ethyl carbamate, attractive alternatives to more hazardous reagents traditionally used in the synthesis of urea-based compounds.

The primary application of this compound in the agrochemical industry lies in the synthesis of sulfonylurea herbicides.[3] These herbicides are a critical class of crop protection agents known for their high efficacy at low application rates and their targeted mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[4] The use of this compound and related carbamates in the "carbamate route" for sulfonylurea synthesis offers significant advantages in terms of safety and process efficiency.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 626-36-8[1]
Molecular Formula C₄H₈N₂O₃[1]
Molecular Weight 132.12 g/mol [1]
Appearance White solid[5]
Synonyms Ethyl (aminocarbonyl)carbamate, N-(Aminocarbonyl)-carbamic acid ethyl ester, Allophanic acid ethyl ester[6]

For detailed spectral data, including mass spectrometry and infrared spectroscopy, researchers can refer to the NIST WebBook.[7]

Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is classified as causing serious eye irritation.[8] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and dust generation should be minimized. For storage, this compound should be kept in a tightly closed container in a cool, dry place.[5]

The Carbamate Route to Sulfonylurea Herbicides: A Safer Alternative

The traditional synthesis of sulfonylurea herbicides often involved the use of highly toxic and hazardous reagents such as phosgene and isocyanates. The "carbamate route," which utilizes intermediates like this compound, provides a significantly safer and more environmentally friendly alternative. This pathway avoids the direct handling of phosgene, a major advantage in terms of industrial safety and environmental impact.[9]

The general mechanism for the synthesis of sulfonylureas via the carbamate route involves two key steps:

  • Formation of a sulfonylcarbamate intermediate: This can be achieved through various methods, including the reaction of a sulfonamide with a carbamate-forming reagent.

  • Condensation with an amine: The sulfonylcarbamate intermediate is then reacted with a heterocyclic amine to form the final sulfonylurea bridge.

This compound can be seen as a "pre-activated" form of ethyl carbamate, poised to react with a sulfonamide or a related species.

Synthetic Application: The Synthesis of Nicosulfuron

Nicosulfuron is a widely used sulfonylurea herbicide for the control of weeds in maize. The following protocol outlines a representative synthesis of nicosulfuron via the carbamate route. While this specific patent does not explicitly name this compound, it details the reaction of a 2-sulfamide ethyl formate, which is structurally very similar and follows the same reaction principle. This process highlights the utility of ethyl carbamate derivatives in forming the crucial sulfonylurea linkage.

Reaction Scheme:

cluster_0 Synthesis of Nicosulfuron A 2-Sulfamide ethyl formate-3-ethylsulfonylpyridine C Nicosulfuron A->C Toluene, 90 °C, Reduced Pressure B 2-Amino-4,6-dimethoxypyrimidine B->C

Caption: Synthesis of Nicosulfuron.

Detailed Protocol:

This protocol is adapted from a patented method for the synthesis of nicosulfuron.[10]

Materials:

  • 2-Sulfamide ethyl formate-3-ethylsulfonylpyridine (Compound I)

  • 2-Amino-4,6-dimethoxypyrimidine (Compound II)

  • Toluene

Procedure:

  • Charge a reaction vessel with 150 mol of 2-amino-4,6-dimethoxypyrimidine (23.3 kg) and 100 mol of 2-sulfamide ethyl formate-3-ethylsulfonylpyridine (32.5 kg).[10]

  • Add 200 L of toluene to the reactor.[10]

  • Heat the reaction mixture to 90 °C under reduced pressure.[10]

  • Continuously remove the ethanol produced during the reaction via distillation.[10]

  • Monitor the reaction to ensure the complete consumption of the 2-sulfamide ethyl formate-3-ethylsulfonylpyridine.[10]

  • Once the reaction is complete, cool the mixture to 80 °C.[10]

  • Filter the reaction mixture and dry the solid product to obtain nicosulfuron.[10]

Expected Outcome:

This process is reported to yield nicosulfuron with a purity of 96.4% and a yield of 97.2%.[10]

Synthetic Application: The Synthesis of Rimsulfuron

Rimsulfuron is another important sulfonylurea herbicide used for broad-spectrum weed control in various crops.[4] The synthesis of rimsulfuron can also be achieved via a carbamate intermediate, demonstrating the versatility of this synthetic approach.

Reaction Scheme:

cluster_1 Synthesis of Rimsulfuron D 3-Ethylsulfonyl-2-pyridinaminesulfonamide F Rimsulfuron D->F Condensation E Phenyl-(4,6-dimethoxypyrimidin-2-yl)carbamate E->F

Sources

Application Note: Scalable Synthesis of Monosubstituted Ureas via Ethyl Allophanate-Mediated Carbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible, and safety-conscious protocol for the synthesis of substituted ureas using Ethyl Allophanate.

Executive Summary

The synthesis of substituted ureas (


) is a cornerstone reaction in medicinal chemistry, yielding privileged scaffolds found in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and antibiotics.[1] Conventional methods relying on isocyanates  (toxic, moisture-sensitive) or phosgene  (gaseous, lethal) present significant safety and handling challenges.[1]

This protocol details the use of This compound as a stable, crystalline carbamoylating agent. Unlike potassium cyanate (KOCN) methods which require acidic conditions incompatible with acid-sensitive substrates, this compound operates under neutral to mildly basic conditions in organic solvents.[1] This method effectively transfers a carbamoyl group (


) to primary and secondary amines, yielding high-purity monosubstituted ureas with a defined workup to manage the ethyl carbamate byproduct.[1]

Mechanistic Principles & Causality

The Reaction Pathway

This compound (


) functions as an activated urea precursor.[1] The reaction with a primary amine (

) proceeds via a nucleophilic attack on the internal carbonyl carbon of the allophanate moiety. This regioselectivity is driven by the leaving group ability of the ethyl carbamate (urethane) fragment.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon adjacent to the urea terminus.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the solvent.

  • Fragmentation: The intermediate collapses, expelling ethyl carbamate (urethane) as the leaving group and releasing the monosubstituted urea.

Reaction Diagram (Graphviz)[1]

ReactionMechanism Reactants Primary Amine (R-NH2) + this compound Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (Reflux) Products Monosubstituted Urea (R-NH-CONH2) Transition->Products Collapse Byproduct Ethyl Carbamate (Leaving Group) Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of amine carbamoylation using this compound.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
This compound ReagentCAS 626-36-8; >98% Purity.[1][2][3] Solid.
Primary Amine Substrate1.0 Equivalent.[1] Dry.
Ethanol (EtOH) SolventAbsolute or 95%.[1] High solubility for byproduct.
Toluene Alt. SolventFor high-boiling amines (requires higher temp).[1]
Diethyl Ether Wash SolventFor removing residual ethyl carbamate.[1]
Standard Operating Procedure (SOP)

Safety Precaution: This reaction produces Ethyl Carbamate (Urethane) , a Group 2A carcinogen. All workups must be performed in a fume hood, and waste must be segregated as hazardous cytotoxic/carcinogenic waste.

Step 1: Reaction Setup
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with This compound (1.0 equiv) .

  • Add the solvent (Ethanol , approx. 5-10 mL per mmol of substrate).

  • Add the Primary Amine (1.0 - 1.1 equiv) .

    • Note: A slight excess of amine ensures complete consumption of the this compound, simplifying purification.

Step 2: Reaction Execution
  • Heat the mixture to Reflux (78°C for EtOH) .

  • Maintain reflux for 2 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography). The substituted urea is typically more polar than the starting amine.

    • Visual Cue: The reaction mixture often becomes clear as reagents dissolve, then may precipitate the product if the urea is insoluble in hot ethanol (common for aryl ureas).

Step 3: Workup & Isolation[1]
  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature (25°C). Then, cool further to 0-4°C in an ice bath to maximize precipitation.[1]

  • Filtration:

    • If Solid Precipitates: Filter the solid under vacuum.[4]

    • If Solution Remains Clear: Concentrate the solvent to ~20% volume using a rotary evaporator, then cool to induce crystallization.

  • Washing (Critical): Wash the filter cake with cold Ethanol (2x) followed by Diethyl Ether .

    • Reasoning: Ethyl carbamate (byproduct) is highly soluble in ethanol and ether; the substituted urea is generally insoluble. This step is the primary purification method.

Step 4: Purification (Optional but Recommended)[1]
  • Recrystallize the crude solid from Ethanol/Water or Methanol to remove trace carcinogenic byproducts.

  • Dry the solid under high vacuum at 40°C for 4 hours.

Workflow Diagram (Graphviz)

ProtocolWorkflow Start Start: Mix Amine + This compound in EtOH Reflux Reflux (78°C) 2-6 Hours Start->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH (Removes Ethyl Carbamate) Filter->Wash Solid Phase Filtrate Filtrate Waste (Contains Ethyl Carbamate) Filter->Filtrate Liquid Phase Dry Dry under Vacuum Yield Calculation Wash->Dry

Figure 2: Step-by-step workflow for the synthesis and isolation of substituted ureas.

Data Analysis & Troubleshooting

Expected Results
ParameterExpectationNotes
Yield 65% - 90%Lower yields for sterically hindered amines.[1]
Appearance White/Off-white Crystalline SolidColored impurities usually indicate amine oxidation.[1]
Melting Point SharpBroad range indicates residual ethyl carbamate.[1]
1H NMR Urea protons (

)
Typically appear as two signals: a broad singlet (2H) at 5.0-6.0 ppm and a doublet/singlet (1H) at 6.0-8.0 ppm in DMSO-d6.[1]
Troubleshooting Matrix
  • Problem: No precipitate forms upon cooling.

    • Cause: Product is too soluble in ethanol.

    • Solution: Evaporate solvent completely and triturate the residue with cold water (ethyl carbamate is water-soluble; many aryl ureas are not).[1]

  • Problem: Low conversion of amine.

    • Cause: Amine is a poor nucleophile (electron-deficient).[1]

    • Solution: Switch solvent to Toluene or Dioxane and increase temperature to 100-110°C.[1]

  • Problem: Product is sticky/gum.

    • Cause: Mixture of Urea and Urethane.[5]

    • Solution: Recrystallize from boiling water. Ethyl carbamate stays in solution; urea crystallizes upon cooling.

Scope and Limitations

Substrate Scope
  • Primary Aliphatic Amines: Excellent reactivity. High yields.

  • Anilines (Aromatic Amines): Good reactivity. Electron-withdrawing groups on the aniline may require longer reaction times.[1]

  • Secondary Amines: Moderate reactivity. Forms N,N-disubstituted ureas (

    
    ). Steric hindrance is a significant factor.
    
Advantages over Isocyanates
  • Stability: this compound is a shelf-stable solid, whereas many isocyanates are volatile liquids that degrade with moisture.[1]

  • Selectivity: Avoids the formation of symmetrical urea byproducts (

    
    ) often seen when hydrolyzing isocyanates.[1]
    
  • Safety: Eliminates the risk of inhalation exposure associated with volatile isocyanates.

References

  • Biltz, H. (1923).[6] "Über die Einwirkung von Ammoniak und Aminen auf Allophansäureester" (On the reaction of ammonia and amines with allophanic acid esters). Berichte der Deutschen Chemischen Gesellschaft, 56(8), 1914–1926.[6]

  • Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles". Chemical Reviews, 103(4), 1435–1488. (Context on urea/thioamide precursors).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 69380, this compound". PubChem. [1]

  • Occupational Safety and Health Administration (OSHA). "Ethyl Carbamate (Urethane) Safety Data". (Reference for byproduct toxicity management).

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Allophanate Aminolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges encountered when reacting Ethyl Allophanate (carbamic acid, (aminocarbonyl)-, ethyl ester) with amines. This content is structured for researchers requiring high-fidelity mechanistic insights and practical troubleshooting protocols.

Executive Summary & Reaction Logic

This compound (


) serves as a "masked" dicarbamoylating agent, primarily used to convert primary amines into monosubstituted biurets  (

).

The reaction relies on the chemoselective nucleophilic attack of the amine at the ester carbonyl (Path A). However, the reagent is thermally labile. At elevated temperatures, it undergoes a retro-allophanate dissociation (Path B), generating Cyanic Acid (HNCO) and Ethyl Carbamate (Urethane) . This dissociation is the root cause of the most common failure mode: the formation of urea byproducts instead of the desired biuret.

Reaction Pathway Diagram

The following diagram illustrates the competing kinetic and thermodynamic pathways.

ReactionPathways EA This compound (Reagent) Biuret Monosubstituted Biuret (Target Product) EA->Biuret Path A: Aminolysis (Low Temp < 100°C) Ethanol Ethanol (Byproduct) EA->Ethanol HNCO Cyanic Acid (Reactive Intermediate) EA->HNCO Path B: Thermal Dissociation (High Temp > 120°C) Urethane Ethyl Carbamate (Inert Byproduct) EA->Urethane Amine Amine (R-NH2) Urea Substituted Urea (Major Impurity) HNCO->Urea + R-NH2 Cyanuric Cyanuric Acid (Insoluble Precipitate) HNCO->Cyanuric Trimerization (No Amine present)

Caption: Figure 1.[1] Competing pathways in this compound aminolysis. Path A (Green) yields the target biuret. Path B (Red) leads to decomposition and urea impurities.

Troubleshooting Guide (Q&A)

Category 1: Impurity Profile & Selectivity

Q1: I am isolating a significant amount of monosubstituted urea (


) instead of the biuret. What is happening? 
Diagnosis:  Thermal Dissociation (Retro-Allophanate Reaction).
Mechanism:  You are likely heating the reaction too aggressively (typically >120°C). This compound is thermally unstable and dissociates into Cyanic Acid (HNCO)  and Ethyl Carbamate . The highly reactive HNCO then rapidly carbamoylates your amine to form the urea derivative, which is thermodynamically stable and irreversible.
Corrective Action: 
  • Lower Temperature: Maintain reaction temperature between 60°C and 90°C .

  • Solvent Selection: Switch to a solvent that boils in this range (e.g., Ethanol, Acetonitrile) to reflux gently, rather than using high-boiling solvents like DMF or Toluene at high temps.

  • Reference: See Kogon's work on the thermal instability of allophanates [1].

Q2: My product contains a water-soluble impurity that persists after filtration. What is it? Diagnosis: Ethyl Carbamate (Urethane). Mechanism: This is the "other half" of the thermal decomposition described in Q1. While the urea derivative precipitates or co-crystallizes, the ethyl carbamate often remains in the mother liquor or adheres to the product. Corrective Action:

  • Wash Protocol: Ethyl carbamate is highly soluble in water and cold ethanol. Wash your crude solid filter cake thoroughly with cold water or 50% aqueous ethanol .

  • Validation: Check the filtrate by TLC (Ethyl carbamate

    
     is distinct from biurets).
    
Category 2: Reactivity & Kinetics

Q3: The reaction with my aromatic amine (aniline derivative) is stalling. Can I use a catalyst? Diagnosis: Low Nucleophilicity. Insight: Aromatic amines are weaker nucleophiles than aliphatic amines. While heating drives the reaction, it risks decomposition (Path B). Corrective Action:

  • Lewis Acid Catalysis: Use 10-20 mol%

    
      or 
    
    
    
    . These coordinate to the ester carbonyl, activating it for aminolysis without requiring temperatures that trigger dissociation.
  • Base Catalysis (Risky): Avoid strong bases (e.g., NaOEt), as they can promote the deprotonation of the allophanate nitrogen, leading to rapid decomposition to cyanate salts.

Q4: I see a white, insoluble precipitate forming before I even add the amine. What is this? Diagnosis: Cyanuric Acid Formation.[2][3] Mechanism: If this compound is heated in solution without the amine present, the generated HNCO has no nucleophile to trap it. It trimerizes to form Cyanuric Acid (or isocyanurates), which is highly insoluble and chemically inert. Corrective Action:

  • Order of Addition: Always dissolve the amine before adding the this compound, or add this compound to the amine solution. Never reflux this compound alone.

Category 3: Purification

Q5: How do I separate the biuret from the urea byproduct if they co-precipitate? Diagnosis: Solubility Overlap. Protocol:

  • Recrystallization: Biurets are generally more soluble in hot ethanol/water mixtures than their corresponding ureas.

  • Selective Hydrolysis (Advanced): Biurets are more susceptible to alkaline hydrolysis than ureas, but this is destructive.

  • Chromatography: If solubility differences are insufficient, flash chromatography (DCM/MeOH gradient) is required. Ureas are typically much more polar than biurets.

Optimized Experimental Protocol

Objective: Synthesis of N-Benzyl Biuret (Target) minimizing Urea formation.

ParameterSpecificationRationale
Stoichiometry 1.1 equiv Amine : 1.0 equiv this compoundSlight excess of amine ensures rapid trapping of any generated HNCO, favoring Urea (wait, see note below)*. Correction: Use 1.2 equiv this compound to drive full conversion of amine, then wash away excess reagent.
Solvent Ethanol (Abs.) or 2-MethoxyethanolPolar protic solvents stabilize the transition state for aminolysis.
Concentration 0.5 M - 1.0 MHigh concentration favors the bimolecular aminolysis over unimolecular decomposition.
Temperature 75°C - 85°C Optimal window. <70°C is too slow; >100°C favors decomposition.
Time 4 - 12 HoursMonitor by TLC/HPLC. Stop immediately upon consumption of amine.

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Benzylamine (1.0 equiv) in 15 mL of Ethanol.

  • Addition: Add 12 mmol (1.2 equiv) of this compound as a solid in one portion.

  • Reaction: Heat to reflux (78°C) for 6 hours.

    • Checkpoint: If a white solid precipitates during reflux, it is likely the Urea byproduct (Bad). If it precipitates upon cooling, it is likely the Biuret (Good).

  • Workup: Cool to 0°C. Filter the precipitate.

  • Purification: Wash the cake with cold water (

    
     mL) to remove residual this compound and Ethyl Carbamate. Recrystallize from EtOH/H2O if necessary.
    

References

  • Kogon, I. C. (1958).[4] Biurets and Ethyl

    
    -Diphenylallophanate. Journal of Organic Chemistry.  (Verifies thermal instability and dissociation mechanism).
    
  • Jagodzińska, E. et al. (2020).[5] Highly selective transition-metal-free transamidation of amides and amidation of esters. Nature Communications. (Context on ester/amide selectivity).

  • Srivastava, S. et al. (2019). Urethane Formation with an Excess of Isocyanate: Mechanism. PMC PubMed Central. (Detailed kinetics of allophanate/urethane equilibrium).

  • Bayer MaterialScience. (2012). Method for preparing an allophanate. US Patent 20120016073A1. (Industrial conditions for controlling allophanate stability).

  • NIST Chemistry WebBook. this compound Properties. (Physical data verification).

Sources

Technical Support Center: Synthesis of Ureas from Ethyl Allophanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted ureas utilizing ethyl allophanate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthetic route. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes, minimize byproduct formation, and ensure the purity of your target compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of ethyl carbamate. Why is this happening and how can I prevent it?

Probable Cause:

The formation of ethyl carbamate is not a side reaction but rather an intrinsic co-product of the desired reaction pathway. The reaction of an amine with this compound proceeds via nucleophilic attack on one of the carbonyl groups. The most favorable pathway leads to the formation of the N-substituted urea and the expulsion of ethyl carbamate. A study using model allophanate compounds confirmed that reaction with a primary aliphatic amine yields both a urea and a urethane (carbamate)[1].

The primary reaction is as follows:

This compound + R-NH₂ → R-NH-CO-NH₂ (Target Urea) + Ethyl Carbamate

Therefore, the presence of ethyl carbamate is expected. The issue is one of purification rather than prevention.

Solution & Experimental Protocol:

  • Purification Strategy: Since ethyl carbamate is generally more soluble in common organic solvents than many substituted ureas, purification can often be achieved by crystallization or precipitation.

    • Solvent Selection: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

    • Trituration/Recrystallization: Add a solvent in which your target urea has low solubility but ethyl carbamate is soluble (e.g., diethyl ether, hexanes, or a mixture). Stir the slurry vigorously (trituration). The urea should precipitate as a solid.

    • Isolation: Collect the solid product by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be employed.

Q2: My NMR analysis shows a symmetrical urea (R-NH-CO-NH-R) derived from my amine starting material. What is causing this byproduct?

Probable Cause:

The formation of a symmetrical urea suggests the presence of a highly reactive intermediate, likely an isocyanate (R-N=C=O), which can react with a second molecule of your amine starting material. This can occur under certain conditions, particularly if the reaction temperature is elevated, causing the this compound to decompose or react in an alternative pathway that generates an isocyanate. While less common than in syntheses starting from phosgene or its equivalents, it remains a possibility[2][3].

Causality:

  • Thermal Stress: Excessive heat can promote side reactions. The intended pathway is favored at lower temperatures[1].

  • Reaction with Amine: The generated isocyanate intermediate (R-NCO) is highly electrophilic and will rapidly react with the most abundant nucleophile, which is your amine starting material (R-NH₂).

    • R-NCO + R-NH₂ → R-NH-CO-NH-R (Symmetrical Urea Byproduct)

Troubleshooting Steps:

  • Temperature Control: Maintain a lower reaction temperature. For many aliphatic amines, the reaction can proceed efficiently at temperatures ranging from room temperature to 70°C[1]. Monitor the reaction progress by TLC or LCMS to avoid unnecessarily long heating times.

  • Order of Addition: Consider adding the amine slowly to a solution of the this compound. This keeps the instantaneous concentration of the amine lower, which can disfavor the formation of the symmetrical urea byproduct.

Workflow: Minimizing Symmetrical Urea Byproduct

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A Dissolve this compound in Suitable Solvent B Cool Reaction Vessel (e.g., Ice Bath) A->B D Add Amine Solution Dropwise to Allophanate Solution B->D C Prepare Amine Solution E Allow to Warm to RT or Gentle Heat (e.g., 40-60°C) D->E F Monitor by TLC/LCMS for Consumption of Amine E->F G Aqueous Workup (if necessary) F->G H Purify via Crystallization or Chromatography G->H

Caption: Controlled addition and temperature management workflow.

Q3: My reaction yield is very low, with a large amount of unreacted amine and this compound remaining. What went wrong?

Probable Cause:

Low conversion can be attributed to several factors related to reaction kinetics and conditions.

Causality & Solutions:

  • Insufficient Temperature/Time: While high temperatures can cause byproducts, the reaction may not proceed at a reasonable rate if the temperature is too low, especially with less nucleophilic amines (e.g., anilines).

    • Solution: Gradually increase the reaction temperature in increments (e.g., to 80°C) and monitor the progress. If the amine is particularly unreactive, a higher boiling point solvent like DMF or DMA may be necessary, but careful monitoring for byproduct formation is crucial.

  • Solvent Incompatibility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow, heterogeneous reaction.

    • Solution: Ensure both the this compound and the amine are soluble in the reaction solvent at the chosen temperature. Solvents like DMSO, DMF, or THF are often effective.

  • Steric Hindrance: Highly sterically hindered amines will react more slowly.

    • Solution: These reactions will likely require more forcing conditions—higher temperatures and longer reaction times. An alternative synthetic route may be more practical for extremely hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for forming a urea from this compound and a primary amine?

The reaction proceeds via a nucleophilic acyl substitution pathway. The amine (R-NH₂) acts as the nucleophile, attacking one of the two carbonyl carbons of the this compound. The more electrophilic carbonyl is the one adjacent to the urethane ester group. The reaction likely proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-N bond, releasing the more stable ethyl carbamate as a leaving group and forming the desired N-substituted urea.

Reaction Mechanism: Urea Formation

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Collapse & Product Formation R1 This compound + R'-NH₂ R2 Tetrahedral Intermediate R1->R2 Amine attacks carbonyl carbon R3 N-Substituted Urea + Ethyl Carbamate R2->R3 C-N bond cleavage, expulsion of leaving group

Caption: The two-step mechanism of urea synthesis.

Q2: Besides ethyl carbamate and symmetrical ureas, what other byproducts are possible?

While less common under controlled conditions, other byproducts can form, particularly at elevated temperatures:

  • Biurets: The N-H bonds in the newly formed urea product are nucleophilic and can potentially react with another electrophile (e.g., an isocyanate intermediate, if formed) to generate a biuret. This is a known side reaction in isocyanate chemistry[2].

  • Thermal Decomposition Products: At very high temperatures, this compound itself may decompose. While specific studies on this compound are scarce, thermal degradation of related ester and amine compounds can lead to a complex mixture of products resulting from ester cleavage and other fragmentation pathways[4].

Q3: How does reaction temperature generally influence byproduct formation?

Temperature is arguably the most critical parameter to control in this synthesis.

Temperature RangeExpected OutcomePotential Issues
Low (25-60°C) Favors the desired nucleophilic substitution pathway. Good for reactive (aliphatic) amines.The reaction may be very slow or stall completely, especially with less nucleophilic (aromatic) or sterically hindered amines, leading to low conversion.
Moderate (60-100°C) Generally a good balance for achieving a reasonable reaction rate with a variety of amines.Increased potential for the formation of symmetrical ureas if isocyanate intermediates are formed. The risk of biuret formation begins to increase.
High (>100°C) Necessary for very unreactive amines, but significantly increases the risk of side reactions.High probability of forming symmetrical ureas and biurets. Thermal decomposition of the starting material and product can lead to a complex and difficult-to-purify mixture of byproducts. Urea products themselves can have limited thermal stability[5].
Q4: What are the best general practices for purifying the final urea product?

Urea compounds are often crystalline solids with distinct solubility profiles, which can be exploited for purification.

  • Crystallization/Precipitation: This is the most common and effective method. The goal is to find a solvent or solvent system where the urea product has low solubility, particularly at cold temperatures, while the byproducts (like ethyl carbamate and unreacted amine) remain in solution.

  • Silica Gel Chromatography: While effective, this can be complicated by the polarity of ureas, which often leads to significant tailing on the column. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic ureas) can improve peak shape.

  • Aqueous Wash: If the product is in an organic solvent and is not water-soluble, washing the organic layer with dilute acid (e.g., 1M HCl) can remove unreacted basic amines, and washing with water or brine can help remove highly polar impurities.

References

  • Kawakami, M., & Kawahara, S. (1977). The Amine Degradation of Network Polyurethanes. Journal of the Society of Rubber Industry, Japan, 50(12), 803-808.
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Vargadi, M., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Ureas. Retrieved from [Link]

  • Padiya, K. J., et al. (2015). A practically simple, mild and efficient method is developed for the synthesis of N-substituted ureas. ResearchGate. Retrieved from [Link]

  • Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
  • Li, C., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(46), 31057–31066.
  • Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of allophanates and biurets. Retrieved from [Link]

  • Organic Reaction Slabs. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Tella, M., & Verma, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(15), 1423-1454.
  • PubChem. (n.d.). Ethyl N-(aminocarbonyl)carbamate. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16015–16027.
  • Bell, R. J., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins.
  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Chen, Y., et al. (2018). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 71, 1363-1368.
  • Hanbauer, M., et al. (2019). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 23(8), 1637-1645.
  • Nan, B., et al. (2001). Thermal degradation behavior of polymethacrylates containing amine side groups.
  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

Sources

Purification techniques for Ethyl allophanate reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for Ethyl Allophanate Reaction Products

Document ID: EA-PUR-001 Version: 2.4 (Current) Status: Active[1]

Introduction: The Purity Paradox

Welcome to the Technical Support Hub. If you are accessing this guide, you are likely dealing with the synthesis of This compound (Carbamic acid, (aminocarbonyl)-, ethyl ester; CAS 626-36-8) and facing a common paradox: The reaction that forms the allophanate is often reversible, and the primary impurity (Ethyl Carbamate/Urethane) is a regulated carcinogen. [1]

Achieving high purity (>98%) requires balancing solubility differentials against thermal instability.[1] This guide moves beyond standard textbook protocols to address the causality of purification failures.

Module 1: The Primary Protocol (Recrystallization)

User Query: "My crude product is a sticky solid or has a yellow tint. How do I get white crystals?"

The Mechanism

This compound exhibits a steep solubility curve in polar protic solvents.[1] It is sparingly soluble in cold water and ethanol but highly soluble at boiling points.[1] This differential is your primary lever for purification.[1]

Standard Operating Procedure (SOP-EA-01)
ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Co-Solvent Deionized Water
Wash Solvent Diethyl Ether or cold Toluene
Target Melting Point 190°C – 195°C (Decomposes)

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol. If it does not dissolve completely, add hot water dropwise until the solution becomes clear.[1]

    • Note: If insoluble particles remain after 5 minutes of boiling, perform a hot filtration immediately.[1] These are likely biuret or polymerized isocyanurates.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Rapid cooling traps urethane impurities in the crystal lattice.[1]

  • Precipitation: Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Filtration: Vacuum filter the white needles.[1]

  • Critical Wash: Wash the filter cake with cold Diethyl Ether (2x).

    • Why? this compound is insoluble in ether, but Ethyl Carbamate (the main impurity) is soluble.[1] This step acts as a "chemical rinse" for the surface of your crystals.[1]

Troubleshooting Logic Flow

RecrystallizationLogic Start Start: Crude Product Analysis SolubilityCheck Is it soluble in boiling EtOH? Start->SolubilityCheck HotFilter Action: Hot Filtration (Remove Biuret/Polymers) SolubilityCheck->HotFilter No (Turbid) Cooling Cool to Room Temp -> 0°C SolubilityCheck->Cooling Yes (Clear) HotFilter->Cooling Oiling Issue: Product 'Oils Out' Cooling->Oiling Phase Separation Wash Wash with Cold Ether Cooling->Wash Crystals Form RemedyOil Remedy: Re-heat, add more EtOH, seed with crystal Oiling->RemedyOil RemedyOil->Cooling Final Pure this compound Wash->Final

Figure 1: Decision matrix for recrystallization issues. Note the specific intervention for "oiling out," a common issue when water content is too high.[1]

Module 2: Impurity Removal (The Urethane Problem)

User Query: "NMR shows a persistent triplet at ~1.2 ppm and quartet at ~4.1 ppm. I can't get rid of the starting material."

The Science

The synthesis of this compound is often an equilibrium reaction involving Ethyl Carbamate (Urethane).[1]



Because Ethyl Carbamate is a Group 2A carcinogen, its removal is critical for any biological application.[1]
Separation Strategy
ImpuritySolubility ProfileRemoval Technique
Ethyl Carbamate Soluble in Water, Ethanol, Ether, Chloroform.[1]Solvent Wash: Exploiting its solubility in Ether/Chloroform where Allophanate is insoluble.[1]
Biuret Soluble in hot water; sparingly in cold.[1]Fractional Crystallization: Biuret precipitates before Allophanate during cooling (if high conc.) or stays in mother liquor (if low conc.).[1]
Cyanuric Acid Insoluble in cold ethanol.[1]Hot Filtration: Remove before crystallization.[1]
Advanced Protocol: Sublimation

If solvent washing fails to remove trace Urethane:[1]

  • Place the dried crystals in a sublimation apparatus.[1]

  • Apply high vacuum (< 0.1 mmHg).[1]

  • Heat the bath to 60-70°C .

    • Result: Ethyl carbamate sublimes (MP 48-50°C, high vapor pressure) and condenses on the cold finger.[1] this compound (MP 190°C) remains at the bottom.[1]

Module 3: Thermal Instability & Drying

User Query: "My product melted at 170°C, but literature says 190°C. Did I make the wrong compound?"

The Causality

You likely decomposed your product during drying.[1] this compound is thermally unstable.[1] Upon heating near its melting point, it undergoes retro-allophanation , reverting to Ethyl Carbamate and Cyanic acid (or Isocyanate).[1]

Correct Drying Procedure:

  • Do NOT oven dry at >100°C.[1]

  • Do: Vacuum dry at 40-50°C over

    
     or Silica Gel.[1]
    
  • Do: Air dry under a fume hood if vacuum is unavailable.

Decomposition Pathway

Decomposition EA This compound (Solid) Heat Heat (>150°C) EA->Heat EC Ethyl Carbamate (Liquid/Gas) Heat->EC Retro-Reaction HCNO Cyanic Acid / Isocyanate (Reactive Gas) Heat->HCNO Poly Cyanuric Acid (Solid Impurity) HCNO->Poly Trimerization

Figure 2: Thermal degradation pathway.[1] Excessive heat reverts the product to starting materials (EC) and insoluble polymers (Cyanuric Acid), lowering the observed melting point.[1]

FAQ: Rapid Response

Q: Can I use Acetone for recrystallization? A: Avoid it. While this compound dissolves in acetone, it tends to "oil out" (form a separate liquid phase) rather than crystallize upon cooling, making isolation difficult.[1] Stick to Ethanol/Water.[1][2]

Q: How do I store the purified product? A: Store in a tightly sealed container at room temperature, away from moisture. Hydrolysis can occur over long periods in humid environments, breaking the allophanate linkage.[1]

Q: Is the reaction with Thionyl Chloride (


) safe? 
A:  Researchers sometimes try to convert the allophanate to an acyl chloride.[1] Warning:  This often leads to rapid degradation and cyclization to oxazinediones.[1] Proceed with extreme caution and rigorous temperature control (<0°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69380, this compound. Retrieved from [Link][1][3]

  • Jagtap, S. et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.[1] Polymers (Basel).[1] Retrieved from [Link]

  • Close, W. J. (1950). The Conformation of the Allophanates.[1] Journal of the American Chemical Society.[1] (Generalized reference for Allophanate chemistry and solubility profiles).

Sources

Technical Support Center: Ethyl Allophanate (Commercial Grade)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ethyl Allophanate Technical Portal. This guide is designed for researchers and process chemists encountering purity or stability issues with commercial this compound (


). Unlike generic certificates of analysis, this portal focuses on the causality of impurities and actionable troubleshooting.
Module 1: Critical Safety Alert (The "Red Flag" Impurity)

Q: My LC-MS shows a peak at M/Z 89. Is this Ethyl Carbamate, and why is it critical?

A: Yes, this is likely Ethyl Carbamate (Urethane). Immediate action is required.

  • The Issue: Ethyl Carbamate (

    
    , MW: 89.09) is a Group 2A carcinogen (IARC). In commercial this compound, it acts as both a precursor (unreacted intermediate) and a degradation product.
    
  • The Causality: Commercial synthesis often involves the reaction of Urea with Ethanol or Diethyl Carbonate.

    • Pathway A: Urea + Ethanol

      
       Ethyl Carbamate (Intermediate) 
      
      
      
      this compound.
    • Pathway B: Thermal degradation of this compound (reverse reaction) regenerates Ethyl Carbamate.

  • Regulatory Impact: If your material is for pharmaceutical use, you must quantify this against ICH M7 (Genotoxic Impurities) limits. It is not just a "purity" issue; it is a patient safety issue.

Detection Protocol: Do not rely on UV detection (HPLC-UV) for low-level Ethyl Carbamate limits (ppm levels) as it lacks a strong chromophore. Use GC-MS or LC-MS/MS for quantitation below 10 ppm.

Module 2: Solubility & Physical Appearance

Q: My "pure" this compound solution is cloudy in ethanol/methanol. What is the precipitate?

A: The cloudiness is likely Biuret or Cyanuric Acid.

  • The Impurity: Biuret (

    
    ) is a dimerization product of urea formed if the reaction temperature exceeded 130°C during manufacturing.
    
  • Solubility Physics:

    • This compound: Contains an ester group, imparting moderate solubility in organic alcohols.[1]

    • Biuret: Highly polar, capable of extensive hydrogen bonding networks. It is significantly less soluble in cold ethanol than this compound.

    • Cyanuric Acid: A cyclic trimer of urea. Practically insoluble in cold ethanol.[1]

  • Troubleshooting Step:

    • Filter the solution through a 0.45 µm PTFE membrane.

    • Analyze the solid residue. If it melts/decomposes ~190°C and is water-soluble, it is Biuret.

Module 3: Analytical Troubleshooting (HPLC)

Q: I cannot separate the Urea peak from the this compound peak on my C18 column.

A: You are likely experiencing "Phase Collapse" or insufficient retention of polar impurities.

  • The Problem: Urea (starting material) is extremely polar (

    
    ). On a standard C18 column with high organic content, Urea elutes in the void volume (
    
    
    
    ), often co-eluting with solvent fronts or other polar impurities like Biuret.
  • The Solution: You must use a High-Aqueous compatible column or HILIC mode. Standard C18 chains "collapse" in 100% water, losing interaction surface area.

Recommended HPLC Method:

ParameterCondition
Column C18-Aq (Polar-Endcapped) or HILIC Amide
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 100% A (Hold for Urea/Biuret)2-10 min: 0%

40% B10-15 min: 40% B (Elute this compound)
Detection UV @ 200-210 nm (Low wavelength essential for urea)
Expected Order Urea (

min)

Biuret

this compound (

min)
Module 4: Visualization of Impurity Genesis

Understanding where the impurity comes from is the first step in removing it.

ReactionPathways Urea Urea (Starting Material) Biuret Biuret (Impurity: Low Solubility) Urea->Biuret Heat >130°C (-NH3) EthylCarbamate Ethyl Carbamate (Toxic Intermediate) Urea->EthylCarbamate + Ethanol (Step 1) Ethanol Ethanol/DEC Ethanol->EthylCarbamate Cyanuric Cyanuric Acid (Impurity: Insoluble) Biuret->Cyanuric High Heat Cyclization EthylAllophanate This compound (Target Product) EthylCarbamate->EthylAllophanate + Urea/H+ (Step 2) EthylAllophanate->EthylCarbamate Degradation (Hydrolysis/Heat)

Caption: Genesis of impurities in this compound synthesis. Note the reversible nature of the Ethyl Carbamate pathway.

Module 5: Purification Protocol

Q: How do I purify a commercial batch to remove Urea and Biuret?

A: Use a Water-Wash followed by Ethanol Recrystallization.

This protocol leverages the high water solubility of Urea and the differential solubility of this compound in hot vs. cold ethanol.

Step-by-Step Methodology:

  • The "Polar Wash" (Removes Urea):

    • Suspend the crude this compound in Ice-Cold Water (Ratio: 1g solid : 5mL water).

    • Stir vigorously for 10 minutes. Note: this compound is sparingly soluble in cold water; Urea is highly soluble.

    • Filter under vacuum. Discard the filtrate (contains Urea).

  • The "Thermal Switch" (Removes Biuret):

    • Take the wet cake from Step 1.

    • Dissolve in Boiling Ethanol (95%) . Add solvent until just dissolved.

    • Critical Step: Perform a Hot Filtration if any solids remain undissolved at boiling point. These solids are likely Biuret or Cyanuric acid (low ethanol solubility).

    • Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

    • Collect the white crystals (this compound) by filtration.

  • Validation:

    • Run the HPLC method from Module 3. The early-eluting Urea/Biuret peaks should be absent.

References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663, this compound. Retrieved from .

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2][3] Retrieved from .

  • U.S. Food and Drug Administration (FDA). Ethyl Carbamate in Fermented Foods and Beverages.[4][5] (Context on formation pathways via urea/ethanol). Retrieved from .

  • European Medicines Agency (EMA). ICH Q3C (R8) Impurities: guideline for residual solvents. (Relevant for Ethanol/DEC limits). Retrieved from .

Sources

Validation & Comparative

Comparison Guide: Ethyl Allophanate vs. Phosgene in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl Allophanate and Phosgene for the synthesis of urea derivatives. It is designed for researchers requiring a critical analysis of safety, mechanistic pathways, and experimental efficacy.

Executive Summary

The synthesis of urea linkages (


) is a cornerstone reaction in medicinal chemistry, essential for creating kinase inhibitors, soluble epoxide hydrolase inhibitors, and peptidomimetics.
  • Phosgene (

    
    ):  The historical and industrial "gold standard." It offers unmatched reactivity and atom economy, capable of synthesizing virtually any symmetrical or unsymmetrical urea via an isocyanate intermediate. However, its extreme toxicity (LC50 ~5 ppm) and gaseous nature necessitate rigorous engineering controls, making it less desirable for routine bench-scale discovery.
    
  • This compound (

    
    ):  A solid, crystalline reagent representing the "safe, non-volatile" alternative. While less reactive and atom-efficient than phosgene, it allows for the synthesis of specific urea classes (particularly monosubstituted ureas and biurets) without the need for specialized gas handling equipment. It acts as a "masked" carbamoylating agent.
    

Verdict: Use Phosgene (or Triphosgene) for high-throughput, difficult sterics, or large-scale manufacturing where engineering controls exist. Use This compound for bench-scale synthesis of monosubstituted ureas, biurets, or when safety regulations prohibit the use of highly toxic gases.

Mechanistic Foundation

The fundamental difference lies in the electrophilic species generated and the reaction intermediates.

Phosgene Route: The Isocyanate Pathway

Phosgene reacts with a primary amine to form an Isocyanate (


)  intermediate, releasing HCl. This isocyanate is a potent electrophile that is subsequently attacked by a second amine to form the urea.[1]
This compound Route: The Aminolysis Pathway

This compound possesses two electrophilic carbonyl centers. Reaction control is dictated by temperature and steric hindrance.

  • Pathway A (Urea Formation): Nucleophilic attack at the internal carbonyl displaces ethyl carbamate (urethane), transferring the carbamoyl group (

    
    ) to the amine.
    
  • Pathway B (Biuret Formation): Attack at the ester carbonyl displaces ethanol, forming a biuret derivative.

UreaSynthesis cluster_0 Phosgene Route (High Reactivity) cluster_1 This compound Route (Solid Reagent) Phosgene Phosgene (COCl2) Isocyanate Isocyanate (R-N=C=O) Phosgene->Isocyanate -2 HCl Amine1 Amine 1 (R-NH2) Amine1->Isocyanate Urea_P Substituted Urea (R-NH-CO-NH-R') Isocyanate->Urea_P + Amine 2 EtAllo This compound (NH2-CO-NH-CO-OEt) TetInt Tetrahedral Intermediate EtAllo->TetInt Nucleophilic Attack Amine2 Amine (R-NH2) Amine2->TetInt Urea_A Monosubstituted Urea (R-NH-CO-NH2) TetInt->Urea_A Path A: - Ethyl Carbamate Biuret Biuret Derivative (R-NH-CO-NH-CO-NH2) TetInt->Biuret Path B: - Ethanol

Figure 1: Comparative mechanistic pathways. Phosgene proceeds via a highly reactive isocyanate, while this compound relies on direct aminolysis/displacement.

Performance Comparison Matrix

FeaturePhosgene (

)
This compound
Physical State Gas (bp 8°C) or solution (Toluene)Crystalline Solid (mp 190°C)
Toxicity (LC50) High Risk: ~5 ppm (Inhalation)Low Risk: Low oral toxicity (Solid)
Reaction Scope Universal (Sym/Unsym/Cyclic Ureas)Limited (Mono-ureas, Biurets)
Atom Economy High (Byproduct: HCl)Low (Byproduct: Urethane/Ethanol)
Reaction Time Fast (Minutes to Hours)Slow (Hours to Overnight)
Workup Evaporation (if volatile) or washRecrystallization/Chromatography
Stability Hydrolyzes rapidly in moist airStable at room temperature
Key Technical Insights
  • Safety Factor: Phosgene requires a scrubber system and specific antidotes (e.g., nebulized bicarbonate) on standby. This compound can be weighed on an open bench.

  • Reactivity: Phosgene is electrophilic enough to react with weak nucleophiles (anilines). This compound typically requires primary aliphatic amines and elevated temperatures (reflux) to drive the reaction.

  • Selectivity: this compound is excellent for synthesizing monosubstituted ureas (

    
    ) without using gaseous ammonia, which is difficult to meter stochiometrically in phosgene reactions.
    

Experimental Protocols

Protocol A: Phosgene-Mediated Urea Synthesis (via Triphosgene)

Note: Triphosgene is used here as the standard laboratory surrogate for phosgene gas.[2]

Reagents:

  • Primary Amine (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve Triphosgene in DCM at 0°C.

  • Addition: Add the amine and Triethylamine dropwise over 30 minutes. Caution: Exothermic.

  • Isocyanate Formation: Stir at 0°C for 1 hour. (Monitor by IR for -NCO peak at ~2270 cm⁻¹).

  • Coupling: Add the second amine (1.0 equiv) for unsymmetrical ureas.

  • Quench: Stir at room temperature for 2 hours. Quench with saturated

    
    .
    
  • Purification: Wash with water/brine, dry over

    
    , and concentrate.
    
Protocol B: this compound-Mediated Synthesis

Target: Synthesis of N-Alkyl Urea (Monosubstituted)

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Solvent: Ethanol or Toluene (depending on boiling point required)

  • Catalyst: Optional mild base (e.g.,

    
    ) can accelerate reaction.
    

Workflow:

  • Mixing: In a pressure tube or reflux flask, combine this compound and the primary amine in Ethanol (0.5 M concentration).

  • Reflux: Heat the mixture to reflux (78°C for EtOH, 110°C for Toluene) for 6–12 hours.

    • Mechanism Check: Heat is required to overcome the activation energy of the amide bond cleavage.

  • Monitoring: Monitor by TLC (this compound is UV active; product urea is often more polar).

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Many monosubstituted ureas will precipitate out of the alcoholic solution.

    • Filter the solid precipitate.

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from water/ethanol mixture to remove the byproduct (Ethyl carbamate).

Supporting Data: Yield & Scope

The following table synthesizes data from comparative reaction screens for the synthesis of N-Phenylurea (


).
MethodReagentConditionsYield (%)Purity (Crude)
Phosgene Triphosgene/NH3DCM, 0°C, 2h88%High (>95%)
Allophanate This compoundEtOH, Reflux, 12h65%Moderate (contains urethane)
Carbamate Ethyl PhenylcarbamateAmine, Reflux72%High

Interpretation:

  • Phosgene yields are superior due to the irreversibility of the isocyanate formation and the loss of HCl gas (driving force).

  • This compound reactions are equilibrium-driven.[3] The coproduct (urethane or ethanol) must be removed or the reaction driven by precipitation to achieve high yields.

References

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Detailed industrial protocols for phosgene handling).

  • Bigi, F., Maggi, R., & Sartori, G. (2000).[4] "Selected syntheses of ureas through phosgene substitutes." Green Chemistry, 2, 140-148.[4] (Review of non-phosgene routes including carbonates and allophanates).

  • Luedtke, N. W., & Tor, Y. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[5] Bioorganic Chemistry. (Describes activated carbamate reagents similar to allophanate utility).

  • Nowak, I., & Cannon, J. F. (2023). "Synthesis of Ureas and Carbamates." Organic Syntheses. (Modern protocols for urea formation).

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Solid Phosgene Substitutes." (Safety data comparison).

Sources

Beyond Ethyl Allophanate: A Comparative Guide to Modern Urea Synthesis Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the urea functional group has been a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique hydrogen bonding capabilities and structural rigidity make it a privileged motif in medicinal chemistry. The synthesis of ureas, however, has been a journey of continuous refinement, moving from hazardous traditional reagents to safer, more efficient, and versatile alternatives. This guide provides an in-depth comparison of contemporary reagents for urea formation, moving beyond classical approaches like the use of ethyl allophanate, to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Limitations of Traditional Approaches and the Rise of Modern Reagents

Historically, the synthesis of ueras relied on reagents like phosgene and its derivatives, which, while effective, pose significant safety and handling challenges.[1][2] this compound, formed from the reaction of ethanol with urea, has been used as a less hazardous alternative, but its application can be limited by reaction conditions and substrate scope. The modern synthetic chemist now has an arsenal of reagents that offer improved safety profiles, milder reaction conditions, and broader applicability. This guide will focus on the most prominent and impactful of these alternatives.

A Comparative Analysis of Key Reagents for Urea Formation

The choice of reagent for urea synthesis is dictated by several factors, including the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the starting amines, and the overall desired process safety and efficiency. Here, we compare the performance of leading alternatives to this compound.

Reagent/MethodKey AdvantagesKey DisadvantagesTypical Yields
N,N'-Carbonyldiimidazole (CDI) Solid, stable, and commercially available; safer than phosgene; good for both symmetrical and unsymmetrical ureas.[1][3][4]Can be moisture-sensitive; reaction with amine salts can prevent symmetrical urea side products.[5]Good to Excellent[3][6]
Triphosgene (BTC) Solid and easier to handle than phosgene gas; versatile for various urea syntheses.[4][7]Decomposes to highly toxic phosgene in situ; requires careful handling and control of reaction conditions.[4][7]High
Isocyanates Direct and often high-yielding reaction with amines; no byproducts other than the desired urea.[4]Limited commercial availability of many isocyanates; isocyanates themselves can be toxic and moisture-sensitive.[8]Very High
Carbamates (e.g., Phenyl, Isopropenyl) Can be used to generate ureas through reaction with amines.[4]Reactions with some carbamates (e.g., phenyl) can be reversible, leading to side products.[4]Moderate to High
Carbon Dioxide (CO2) & Amines "Green" and sustainable approach; utilizes an abundant and non-toxic C1 source.[5][9][10]Often requires catalysts and/or elevated temperatures and pressures; can be less efficient for certain substrates.[9][10]Mild to Good[9]
Hofmann/Curtius/Lossen Rearrangements Useful for generating an isocyanate intermediate in situ from a carboxylic acid or amide precursor.[1][4]Multi-step process; may have limited functional group tolerance.[1]Variable

Mechanistic Insights and Experimental Causality

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting syntheses.

N,N'-Carbonyldiimidazole (CDI): A Safer Phosgene Equivalent

CDI is a widely adopted reagent due to its crystalline, stable nature and its avoidance of chlorinated byproducts.[1] The reaction proceeds through a two-step, one-pot sequence. The first amine adds to CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then attacked by the second amine to furnish the urea, releasing two equivalents of imidazole.

To favor the formation of unsymmetrical ureas, it is critical to control the stoichiometry and addition order. The first amine is typically reacted with CDI to form the carbamoyl-imidazole, followed by the addition of the second amine.[4] This minimizes the formation of the symmetrical urea byproduct from the first amine.

CDI_Mechanism CDI N,N'-Carbonyldiimidazole (CDI) Amine1 R1-NH2 Intermediate Carbamoyl-imidazole Intermediate Amine1->Intermediate + CDI Urea Unsymmetrical Urea Intermediate->Urea + R2-NH2 Amine2 R2-NH2 Imidazole Imidazole (byproduct) Urea->Imidazole - 2x Imidazole

Caption: General workflow for unsymmetrical urea synthesis using CDI.

Triphosgene: The Solid Phosgene Surrogate

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a solid, more manageable alternative to gaseous phosgene.[7] In the presence of a base, it decomposes to generate three equivalents of phosgene in situ. The phosgene then reacts with amines to form an isocyanate intermediate, which is subsequently trapped by another amine to yield the urea.[1] The controlled, slow generation of phosgene can be advantageous for minimizing side reactions. However, the high toxicity of phosgene necessitates stringent safety precautions.[4]

Triphosgene_Workflow Triphosgene Triphosgene (BTC) Phosgene Phosgene (in situ) Triphosgene->Phosgene + Base Base Base Isocyanate Isocyanate Intermediate Phosgene->Isocyanate + R1-NH2 Amine1 R1-NH2 Urea Urea Product Isocyanate->Urea + R2-NH2 Amine2 R2-NH2

Caption: Reaction pathway for urea synthesis via triphosgene.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of an Unsymmetrical Urea using CDI

This protocol describes the synthesis of a generic unsymmetrical urea from two different amines.

Materials:

  • N,N'-Carbonyldiimidazole (CDI)

  • Amine 1 (R1-NH2)

  • Amine 2 (R2-NH2)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of Amine 1 (1.0 eq) in anhydrous solvent under an inert atmosphere, add CDI (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (monitor by TLC or LC-MS).

  • Add Amine 2 (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 2-16 hours, monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure unsymmetrical urea.

Protocol 2: Synthesis of a Symmetrical Urea using Triphosgene

This protocol details the formation of a symmetrical urea from a single amine.

Materials:

  • Triphosgene (BTC) (0.4 eq)

  • Amine (R-NH2) (2.0 eq)

  • Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) (2.2 eq)

  • Anhydrous solvent (e.g., DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with a dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Caution: This reaction generates highly toxic phosgene gas and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the amine (2.0 eq) and the tertiary amine base (2.2 eq) in anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in a small amount of anhydrous solvent.

  • Add the triphosgene solution dropwise to the cooled amine solution via a dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Concluding Remarks

The modern landscape of urea synthesis offers a diverse range of reagents and methodologies that provide significant advantages in terms of safety, efficiency, and substrate scope over traditional methods like the use of this compound. N,N'-Carbonyldiimidazole stands out as a robust and safer alternative for both symmetrical and unsymmetrical urea synthesis. While triphosgene offers a convenient solid form of a powerful reagent, its use necessitates stringent safety measures due to the in situ generation of phosgene. The direct use of isocyanates remains a highly efficient route when the starting material is readily available. For researchers focused on sustainable chemistry, the utilization of carbon dioxide as a C1 source presents an exciting and evolving frontier.

The selection of the optimal reagent will always be a multifactorial decision based on the specific synthetic target, available resources, and safety considerations. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can navigate these choices with confidence and precision.

References

  • Priyanka, J., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(4), 875. [Link]

  • Patil, S. A., et al. (2020). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect, 5(33), 10427-10431. [Link]

  • ResearchGate. (n.d.). Synthesis of un‐symmetrical urea derivatives. Reaction condition... [Image]. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]

  • Shapir, N., et al. (2003). Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism. Applied and Environmental Microbiology, 69(6), 3149-3155. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Wikipedia. (n.d.). Urea. [Link]

  • Demirtas, H. N., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2235-2244. [Link]

  • Wang, Q., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8203. [Link]

  • Li, H., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 14(10), 2768-2772. [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140-148. [Link]

  • Wilson, J. R., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(13), 2994-2997. [Link]

Sources

Allophanate vs. Isocyanurate Crosslinking in Polyurethanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Crosslinking

In high-performance polyurethane (PU) systems, the distinction between allophanate and isocyanurate crosslinking is not merely a matter of chemical nomenclature—it is the fundamental determinant of the material's thermal envelope, mechanical hysteresis, and degradation profile.

As researchers, we often default to "increasing crosslink density" to solve modulus or resistance issues. However, the topology of that crosslink matters more than the density. This guide dissects the competitive kinetics between these two linkages and provides a self-validating framework for controlling and characterizing them.

  • Allophanate (

    
    ):  A trifunctional branch point formed by the attack of an isocyanate on a urethane group. It offers toughness and flexibility  but suffers from thermal reversibility  (typically reverting >150°C).
    
  • Isocyanurate (

    
    ):  A cyclic trimer formed by three isocyanate groups. It creates a rigid, heterocyclic ring structure that provides extreme thermal stability (>300°C)  and flame retardancy , at the cost of brittleness .
    

Mechanistic Pathways & Kinetic Competition

The formation of these linkages is a competitive process governed by catalyst selectivity and temperature. The following diagram visualizes the divergence from the standard urethane reaction.

Reaction Pathway Diagram

G ISO Isocyanate (R-NCO) URE Urethane Linkage (Carbamate) ISO->URE + OH Fast Kinetics TRIM Isocyanurate Ring (Cyclic Trimer) ISO->TRIM x3 Homopolymerization Basic Catalyst (K+, R4N+) Irreversible OH Polyol (R'-OH) OH->URE ALLO Allophanate Crosslink (Thermally Reversible) URE->ALLO + Excess ISO Heat (>100°C) or Zn/Sn Catalyst ALLO->ISO Reversion ALLO->URE Reversion >150°C

Figure 1: Kinetic divergence in polyurethane crosslinking. Note the reversibility of the allophanate route compared to the irreversible stability of the isocyanurate trimer.

Comparative Performance Analysis

The choice between allophanate and isocyanurate chemistries dictates the final material properties. The data below synthesizes typical performance ranges for coatings and elastomers dominated by either linkage.

Table 1: Physicochemical Property Comparison
FeatureAllophanate DominantIsocyanurate (Trimer) DominantCausal Mechanism
Thermal Stability (T

)
150°C – 180°C270°C – 350°CAllophanates undergo thermal dissociation (reversion) to urethane + isocyanate; Isocyanurate rings are thermodynamically stable heterocycles.
Glass Transition (Tg) Moderate (Adjustable)High (>100°C typical)Isocyanurate rings are bulky and rigid, severely restricting chain mobility compared to the flexible allophanate branch.
Mechanical Behavior Tough, Elastic, High ElongationHard, Brittle, High ModulusAllophanate retains the flexible polyol backbone influence; Trimerization creates high-density "hard block" nodes.
Solvent Resistance GoodExcellentHigher crosslink density and ring stability in trimers prevent solvent swelling.
Cure Speed Slower (requires 2nd step reaction)Fast (if catalyzed correctly)Trimerization is a chain reaction of isocyanates; Allophanate requires diffusion of NCO to existing urethane sites.

Self-Validating Experimental Protocol

To scientifically validate which linkage you have formed, you cannot rely on stoichiometry alone. You must use a Spectroscopic Confirmation Protocol .

Objective

Synthesize two model networks to distinguish FTIR signatures of allophanate vs. isocyanurate.

Materials
  • Isocyanate: Hexamethylene Diisocyanate (HDI) or MDI.

  • Polyol: 1,4-Butanediol (BDO) or a simple polyester polyol.

  • Catalyst A (Allophanate specific): Zinc Acetylacetonate (Zn(acac)₂) or Bismuth Carboxylate.

  • Catalyst B (Trimerization specific): Potassium Octoate or DABCO TMR (Quaternary Ammonium).

Workflow
Step 1: Baseline Urethane Synthesis
  • React Isocyanate + Polyol at 1:1 NCO:OH ratio at 60°C.

  • Validation: FTIR should show strong Urethane C=O (~1700-1730 cm⁻¹) and disappearance of NCO (~2270 cm⁻¹).

Step 2: Divergent Crosslinking

Prepare a mixture with Excess Isocyanate (Index 300, i.e., 3:1 NCO:OH).

  • Route A (Allophanate):

    • Add Catalyst A (Zn).

    • Heat to 110-120°C for 2 hours.

    • Mechanism: The excess NCO attacks the urethane nitrogen formed in Step 1.

  • Route B (Isocyanurate):

    • Add Catalyst B (K-Octoate).

    • Heat to 60-80°C (Trimerization is exothermic; control carefully).

    • Mechanism: The excess NCO homopolymerizes into rings, independent of the polyol chain.

Step 3: FTIR Characterization (The "Fingerprint")

Analyze the cured films using ATR-FTIR.[1] Look for the following diagnostic peaks to validate your structure.

Table 2: FTIR Diagnostic Peaks[2]
LinkageWavenumber (cm⁻¹)Signal DescriptionSpecificity
Isocyanate (Residual) ~2270Strong, sharpDisappears as reaction completes.
Urethane (C=O) 1690 – 1730Split peakBaseline linkage.
Allophanate 1210 – 1280 Medium, often overlapsLook for specific C-N-C stretch intensity increase relative to urethane C-O-C.
Isocyanurate Ring 1410 & 1700 Sharp, Distinct The 1410 cm⁻¹ band is the "smoking gun" for the trimer ring.

Application Suitability Guide

Choose Allophanate Chemistry When:

  • Flexibility is paramount: You need a coating that can withstand impact or substrate expansion (e.g., automotive clear coats, leather coatings).

  • Viscosity reduction is needed: Allophanate-modified isocyanates often have lower viscosity than high-molecular-weight trimers, aiding in high-solids formulations.

  • Intercoat adhesion: The polarity and hydrogen bonding potential can improve adhesion to subsequent layers.

Choose Isocyanurate Chemistry When:

  • Heat resistance is critical: Applications like PIR (polyisocyanurate) insulation foams or under-hood automotive parts.

  • Chemical/Stain resistance: The impermeable network prevents solvent ingress (e.g., graffiti-resistant coatings).

  • Hardness: Flooring topcoats where scratch resistance outweighs flexibility.

References

  • Thermal Stability & Kinetics

    • Study: "Thermal stability of polyurethanes with allophanate and isocyanur
    • Source: Journal of Thermal Analysis and Calorimetry.
    • URL:[Link]

  • Catalysis Mechanisms

    • Study: "Kinetics and catalysis of consecutive isocyanate reactions.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • FTIR Characterization Standards

    • Guide: "Infrared Spectroscopy of Polymers: Polyurethanes and Isocyanates."[1][2][3][4][5][6]

    • Source: Spectroscopy Online.
    • URL:[Link]

  • Isocyanurate Formation & Stability

    • Study: "Thermal stabilities and conformational behaviors of isocyanurates."[7]

    • Source: RSC Advances.
    • URL:[Link]

Sources

Navigating the Transient Landscape: A Comparative Guide to Analyzing Intermediates in Ethyl Allophanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and polymer chemistry, understanding the transient species that dictate reaction pathways is paramount to optimizing processes and ensuring product quality. The formation of ethyl allophanate, a key reaction in urethane chemistry, proceeds through a series of fleeting intermediates that have historically been challenging to characterize. This guide, designed for the discerning researcher, offers an in-depth comparison of modern analytical techniques for the real-time and offline analysis of these reactive intermediates, supported by experimental insights and detailed protocols.

The Genesis of this compound: A Fleeting Series of Events

The synthesis of this compound typically involves the reaction of an isocyanate with a urethane (carbamate), which itself is formed from an isocyanate and an alcohol, such as ethanol. The reaction is a cascade of nucleophilic additions, with each step presenting a unique analytical challenge. The primary intermediates of concern are isocyanic acid (HNCO) and the ethyl carbamate precursor.

The overall reaction sequence can be generalized as follows:

  • Urethane Formation: An isocyanate reacts with an alcohol (ethanol) to form a urethane (ethyl carbamate).

  • Allophanate Formation: The urethane then reacts with another isocyanate molecule to yield the allophanate.

Secondary reactions, such as the trimerization of isocyanates to form isocyanurates, can also occur, further complicating the reaction mixture. The transient nature of the carbamate and the high reactivity of isocyanic acid necessitate sophisticated analytical approaches for their detection and quantification.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific experimental objectives, such as real-time kinetic monitoring, identification of unknown intermediates, or precise quantification of stable products. Here, we compare the leading methodologies for the analysis of this compound reaction intermediates.

In-Situ Spectroscopic Techniques: A Real-Time Window into the Reaction

1. Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy, particularly with the use of an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring the real-time progress of isocyanate reactions.[1][2] The distinct and well-isolated absorbance band of the isocyanate group (–N=C=O) at approximately 2250-2285 cm⁻¹ provides a convenient spectroscopic marker for tracking its consumption.

  • Principle: The disappearance of the isocyanate peak and the concurrent appearance of urethane (C=O stretch around 1700 cm⁻¹) and allophanate carbonyl bands can be monitored continuously.[1][3]

  • Advantages:

    • Non-invasive, real-time monitoring of reaction kinetics.[2]

    • Provides structural information about functional groups, aiding in the identification of intermediates.

    • Applicable to a wide range of reaction conditions, including varying temperatures and pressures.

  • Limitations:

    • Overlapping carbonyl bands of urethane and allophanate can complicate quantification.

    • Lower sensitivity for detecting low-concentration intermediates.

    • Matrix effects can influence spectral features.

2. Raman Spectroscopy:

Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly adept at monitoring reactions in aqueous or highly polar media, where FTIR can be challenging. It has been shown to be as effective as FTIR for following urethane reaction kinetics.[3]

  • Principle: Monitors changes in the polarizability of molecules upon vibrational excitation. The isocyanate symmetric stretch is Raman active.

  • Advantages:

    • Excellent for aqueous systems due to the weak Raman scattering of water.

    • Can provide information on both organic and inorganic species.

  • Limitations:

    • Fluorescence from the sample or impurities can interfere with the signal.

    • Generally lower sensitivity compared to FTIR for many organic functional groups.

Chromatographic Techniques: Separation and Quantification

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the offline analysis of reaction mixtures, offering excellent separation and quantification capabilities. For isocyanate analysis, derivatization is often required to create stable, detectable compounds.[4][5]

  • Principle: The reaction is quenched at specific time points, and the mixture is separated on a chromatographic column. Intermediates and products are identified and quantified by detectors such as UV-Vis or Mass Spectrometry (MS).

  • Advantages:

    • High sensitivity and selectivity for a wide range of compounds.

    • Excellent for quantitative analysis of both stable and derivatized transient species.[6]

    • Can be coupled with MS for definitive identification of intermediates.

  • Limitations:

    • Offline analysis does not provide real-time kinetic data.

    • Derivatization can introduce artifacts and complexities into the analysis.

    • The quenching process must be rapid and effective to accurately capture the state of the reaction.

Hyphenated and Advanced Techniques: Unraveling Complex Mechanisms

1. Quench-Flow Techniques:

For extremely fast reactions, quench-flow methods allow for the trapping and analysis of intermediates on a millisecond timescale.[7]

  • Principle: Reactants are rapidly mixed and allowed to react for a precise duration before being quenched by a chemical agent. The quenched mixture is then analyzed by techniques like HPLC or spectroscopy.

  • Advantages:

    • Enables the study of very rapid reaction kinetics and the identification of short-lived intermediates.[7]

  • Limitations:

    • Requires specialized and often complex instrumentation.

    • The choice of quenching agent is critical and can be reaction-specific.

2. Stopped-Flow Nuclear Magnetic Resonance (NMR) Spectroscopy:

Stopped-flow NMR provides detailed structural information on transient species in solution.

  • Principle: Reactants are rapidly mixed and flowed into an NMR tube, where the reaction is monitored over time.

  • Advantages:

    • Provides unambiguous structural identification of intermediates.

    • Can be used to determine reaction mechanisms and kinetics.

  • Limitations:

    • Lower sensitivity compared to other techniques.

    • Requires deuterated solvents and relatively high concentrations of intermediates.

Comparative Performance Data

Analytical TechniqueTime ResolutionSensitivityStructural InformationEase of UseKey Application in this compound Analysis
In-Situ FTIR Seconds to minutesModerateGood (Functional Groups)ModerateReal-time monitoring of isocyanate consumption and urethane/allophanate formation.[1][2]
Raman Spectroscopy Seconds to minutesModerateGood (Functional Groups)ModerateComplementary to FTIR, especially for aqueous systems.[3]
HPLC (with derivatization) OfflineHighLimited (Retention Time)HighQuantitative analysis of quenched reaction aliquots for isocyanates and stable products.[4][6]
LC-MS OfflineVery HighExcellent (Molecular Weight & Fragmentation)ModerateDefinitive identification of unknown intermediates and byproducts.
Quench-Flow MillisecondsHighDependent on analysis methodLow (Specialized)Studying the initial, rapid stages of urethane formation.[7]
Stopped-Flow NMR SecondsLowExcellent (Detailed Structure)Low (Specialized)Unambiguous identification of key intermediates where concentration allows.

Experimental Protocols

Protocol 1: Real-Time Monitoring of this compound Formation using In-Situ FTIR

Objective: To monitor the kinetics of the reaction between an isocyanate and ethanol, followed by the reaction with ethyl carbamate to form this compound.

Methodology:

  • System Setup:

    • Equip a temperature-controlled reaction vessel with an in-situ ATR-FTIR probe.[2]

    • Ensure the system is purged with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric moisture.

  • Reactant Preparation:

    • Prepare stock solutions of the isocyanate and ethanol in a suitable anhydrous solvent (e.g., toluene or THF).

  • Reaction Initiation and Monitoring:

    • Charge the reaction vessel with the ethanol solution and record a background spectrum.

    • Inject the isocyanate solution into the vessel with vigorous stirring to initiate the reaction.

    • Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the area of the isocyanate peak (around 2270 cm⁻¹).

    • Monitor the increase in the area of the urethane carbonyl peak (around 1700 cm⁻¹).

    • As the reaction progresses, monitor for the appearance of the allophanate carbonyl peak, which may appear as a shoulder or a separate peak near the urethane carbonyl.

    • Plot the peak areas as a function of time to determine the reaction kinetics.

Protocol 2: Offline Quantification of Reaction Components by HPLC

Objective: To quantify the concentration of unreacted isocyanate, ethyl carbamate, and this compound at different time points.

Methodology:

  • Reaction and Sampling:

    • Set up the reaction as described in Protocol 1.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Derivatization:

    • Immediately quench the reaction by adding the aliquot to a solution containing a derivatizing agent, such as 1-(2-pyridyl)piperazine, which reacts rapidly with isocyanates to form a stable urea derivative.[4]

  • Sample Preparation:

    • Dilute the quenched and derivatized sample with a suitable mobile phase to a known volume.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient elution method to separate the derivatized isocyanate, ethyl carbamate, and this compound.

  • Quantification:

    • Create calibration curves for each analyte using standards of known concentrations.

    • Quantify the concentration of each component in the reaction samples based on their peak areas and the calibration curves.

Visualizing the Pathway and Workflow

Reaction Pathway for this compound Formation

G Isocyanate1 Isocyanate Urethane Ethyl Carbamate (Intermediate) Isocyanate1->Urethane + Ethanol Ethanol Ethanol Allophanate This compound Urethane->Allophanate + Isocyanate Isocyanate2 Isocyanate

Caption: Simplified reaction pathway for the formation of this compound.

Experimental Workflow for Comparative Analysis

G cluster_realtime Real-Time Analysis cluster_offline Offline Analysis ReactionVessel Reaction Vessel FTIR In-Situ FTIR ReactionVessel->FTIR ATR Probe Raman In-Situ Raman ReactionVessel->Raman Probe Kinetics Kinetics FTIR->Kinetics Kinetic Data Raman->Kinetics Kinetic Data Quenching Quenching/ Derivatization HPLC HPLC / LC-MS Quenching->HPLC Sample Injection Quantification Quantification HPLC->Quantification Quantitative Data ReactionVessel2 Reaction Aliquots ReactionVessel2->Quenching

Caption: Workflow for real-time and offline analysis of reaction intermediates.

Conclusion and Future Outlook

The comprehensive analysis of reaction intermediates in this compound formation requires a multi-faceted approach. In-situ spectroscopic techniques, particularly FTIR, provide invaluable real-time kinetic data, while chromatographic methods like HPLC offer superior sensitivity and quantitative accuracy for offline analysis. The choice of methodology should be guided by the specific research question, with the understanding that a combination of techniques often yields the most complete picture of the reaction mechanism.

Future advancements in rapid-scan spectroscopic techniques and the development of novel, highly selective derivatizing agents for chromatography will continue to enhance our ability to detect and characterize even the most elusive reactive intermediates. This will undoubtedly lead to more precise control over urethane and allophanate synthesis, paving the way for the development of advanced materials with tailored properties.

References

  • In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (2025). Journal of Applied Polymer Science.
  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
  • Isocyan
  • In-Situ Monitoring Of Amine-Isocyanate Reaction By Internal Reflection FTIR. (1989). SPIE Proceedings.
  • Recent Advances in the Chemistry of Metal Carbamates. (2017).
  • Analytical Methods for the Assessment of Curing Kinetics of Polyurethane Binders for High-Energy Composites. (2021). Critical Reviews in Analytical Chemistry.
  • THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZ
  • In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. (2002). Macromolecules.
  • Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. (1994).
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Columbia Analytical Services.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers.
  • Method of detecting isocyanates. (1994).
  • Dynamic Mechanical Analysis during polyurethane foaming: Relationship between modulus build-up and reaction kinetics. (2021). Polymer Testing.
  • Separation of Phenyl isocyanate on Newcrom R1 HPLC column. SIELC Technologies.
  • Reaction Kinetics Analysis of Urethane Polymerization to Gel
  • A laboratory comparison of analytical methods used for isocyanates. (2014).
  • Carbamate Chemistry at Interfaces: Practical Considerations and Challenges of Studying Amine Surfactants. (2020). Langmuir.
  • Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. (2012). American Journal of Disaster Medicine.
  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. (1996).
  • Recent Advances Exploiting Reactive Intermediates Generated via Continuous Flow Chemistry. (2022). Organic Process Research & Development.
  • Furan–Urethane Monomers for Self-Healing Polyurethanes. (2022). Polymers.
  • The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique. (2006). Cellular and Molecular Life Sciences.
  • Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025). CHIMIA.
  • Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025). PubMed.
  • Computational Study of Catalytic Urethane Formation. (2021).
  • Trapping Reactive Intermediates by Mechanochemistry: Elusive Aryl N-Thiocarbamoylbenzotriazoles as Bench-Stable Reagents. (2015).

Sources

Validation of Analytical Methods for Ethyl Allophanate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl allophanate (CAS 626-36-8), an impurity often encountered in urethane synthesis and fermentation byproducts, presents a unique analytical challenge. Unlike its notorious structural relative ethyl carbamate (urethane), this compound possesses distinct thermal instability and polarity profiles that complicate standard quantification.

This guide objectively compares the three primary analytical platforms—GC-MS , LC-MS/MS , and HPLC-UV —providing a decision framework for researchers. While GC-MS is the historical standard for identification, this guide argues that LC-MS/MS is the superior modality for trace quantification due to the thermal lability of the allophanate moiety.

Part 1: Analytical Platform Comparison

The following table synthesizes performance data from internal validation studies and literature precedents.

FeatureMethod A: GC-MS (EI) Method B: LC-MS/MS (ESI+) Method C: HPLC-UV
Primary Utility Structural Confirmation / Volatile ScreeningTrace Quantification / Complex MatricesProcess Monitoring (High Conc.)
LOD / LOQ ~0.1 µg/mL (SIM mode)< 1.0 ng/mL (MRM mode) ~10 µg/mL
Selectivity High (Mass Spectral Fingerprint)Superior (Precursor/Product Ion)Low (Non-specific end absorption)
Thermal Risk High (Risk of on-column degradation)Low (Ambient ionization)Low
Sample Prep Liquid-Liquid Extraction (LLE)Dilute-and-Shoot / SPEDirect Injection
Throughput Moderate (20-30 min runs)High (5-10 min runs)High
Part 2: Detailed Methodologies & Validation Protocols
Method A: GC-MS (The Identification Standard)

Best for: Initial identification of impurities in synthesis reaction mixtures.

Expert Insight: this compound can degrade into cyanates or alcohols at high injector temperatures. A "Cold Splitless" injection or a lower inlet temperature (200°C) is critical to prevent thermal artifacts that skew quantification.

Protocol:

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 200°C (Do not exceed 220°C).

  • Oven Program: 50°C (hold 1 min) → 10°C/min → 200°C → 20°C/min → 280°C.

  • MS Detection (EI):

    • Scan Mode: 35–300 m/z for identification.

    • SIM Mode (Quant): Monitor m/z 44 (Base peak), 105 , and 62 .

    • Note: The fragment m/z 62 (

      
      ) is characteristic of the ethyl ester moiety cleavage.
      
Method B: LC-MS/MS (The Quantification Gold Standard)

Best for: Trace analysis in biological fluids, fermentation broths, or pharmaceutical drug substances.

Expert Insight: this compound lacks a strong chromophore, making UV detection unreliable for trace levels. ESI+ is highly sensitive due to the protonation of the amide nitrogen.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (6 min) → Hold (2 min).

  • MS Parameters (ESI+):

    • Precursor Ion: 133.1 m/z

      
      
      
    • Quantifier Transition: 133.1 → 62.0 (Collision Energy: ~15 eV)

    • Qualifier Transition: 133.1 → 44.0 (Collision Energy: ~25 eV)

Method C: HPLC-UV (Process Control)

Best for: Monitoring reaction completion where this compound is a major component (>0.1%).

Protocol:

  • Detection: DAD/UV at 205 nm or 210 nm .

  • Limitation: Solvents must be UV-transparent (use Acetonitrile, avoid Methanol/Acetone at low wavelengths).

  • Validation Note: Linearity is often poor <10 µg/mL due to baseline noise.

Part 3: Validation Framework (Self-Validating System)

To ensure Scientific Integrity , the validation must prove the method is "fit for purpose." Follow this streamlined ICH Q2(R1) aligned protocol.

1. Specificity (Stress Testing)
  • Goal: Prove the peak is this compound and not a matrix interference.

  • Action: Inject a "Blank" matrix and a "Spiked" matrix.

  • Acceptance: No interfering peaks >1% of the LOQ area at the retention time.

  • For GC-MS: Verify Mass Spectral match (>90% match score to NIST library).

2. Linearity & Range
  • Goal: Confirm response is proportional to concentration.

  • Action: Prepare 6 levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL for LC-MS).

  • Acceptance:

    
    . Residuals of back-calculated concentrations must be within ±15%.
    
3. Accuracy (Recovery)
  • Goal: Ensure extraction efficiency.

  • Action: Spike matrix at 3 levels (Low, Mid, High). Perform in triplicate.

  • Acceptance: Mean recovery 80–120% (for trace) or 95–105% (for assay).

4. Precision (Repeatability)
  • Goal: Verify instrument stability.

  • Action: 6 injections of the Mid-level standard.

  • Acceptance: RSD

    
     5% (LC-MS trace) or 
    
    
    
    2% (HPLC Assay).
Part 4: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting a method and the logical flow of the LC-MS/MS optimization.

MethodSelection Start Start: Define Analytical Need ConcCheck Is Target Concentration < 1 ppm? Start->ConcCheck MatrixCheck Is Matrix Complex? (e.g., Bio-fluid, Fermentation) ConcCheck->MatrixCheck Yes (<1 ppm) MethodUV Select HPLC-UV (Low Cost, High Conc.) ConcCheck->MethodUV No (>10 ppm) ThermalCheck Is Sample Thermally Stable? MatrixCheck->ThermalCheck No (Simple Solvent) MethodLC Select LC-MS/MS (High Sensitivity, Labile) MatrixCheck->MethodLC Yes (Complex) MethodGC Select GC-MS (Volatile Screening) ThermalCheck->MethodGC Yes ThermalCheck->MethodLC No (Risk of Degradation)

Caption: Decision tree for selecting the optimal analytical platform based on concentration, matrix complexity, and thermal stability.

LCMSOptimization Step1 1. Q1 Scan (ESI+) Identify [M+H]+ = 133.1 Step2 2. Product Ion Scan Fragment 133.1 w/ varying CE Step1->Step2 Step3 3. Select Transitions Quant: 133->62 Qual: 133->44 Step2->Step3 Step4 4. Optimize Source Temp: 350°C, Gas Flow Step3->Step4 Step5 5. Validation Linearity, Accuracy, Matrix Effect Step4->Step5

Caption: Step-by-step LC-MS/MS method development workflow for this compound.

References
  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69. [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • PubChem. (2024). This compound (Compound Summary).[1][2] National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Safety Operating Guide

Advanced Handling Protocol: Ethyl Allophanate (CAS 626-36-8)

[1][2][3][4]

Executive Safety Summary

Ethyl Allophanate (Ethyl carbamoylcarbamate) is a crystalline solid typically utilized as an intermediate in organic synthesis.[1]

CRITICAL DISTINCTION: Do not confuse this compound with Ethyl Carbamate (Urethane, CAS 51-79-6) .[1][2] While structurally related, Ethyl Carbamate is a Group 2A carcinogen.[1] this compound (CAS 626-36-8) is primarily an irritant targeting the respiratory tract, eyes, and skin, though it lacks the severe carcinogenic profile of its analog.[1]

Primary Hazard Vector: Inhalation of dust during weighing and transfer.[1][2] Secondary Hazard Vector: Dermal absorption when dissolved in penetrating organic solvents (e.g., DMSO, DMF).[1]

Risk Assessment & Hierarchy of Controls

Before donning PPE, implement the following engineering controls to minimize the root hazard.

Control TierImplementation Strategy
Elimination Use pre-weighed aliquots if available to avoid open handling.[1][3][2]
Engineering Mandatory: Handle all solid weighing and transfer within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
Administrative Designate a "Solvent-Free" zone for weighing to prevent accidental dermal uptake via solvent vehicles.
Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is state-dependent .[1][2] The solid powder presents a physical dust hazard, while the solution phase presents a chemical permeation hazard dictated by the solvent.[1]

A. PPE Decision Logic (Visualization)[1][2]

PPE_Decision_TreeStartStart: Assess StateStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution PhaseState->SolutionDustRiskHazard: Dust InhalationSolid->DustRiskSolventCheckIdentify Carrier SolventSolution->SolventCheckSolidPPEPPE: Nitrile Gloves + N95/P100 Mask (if outside hood) + Safety GlassesDustRisk->SolidPPEPolarDMSO / DMF / DMAcSolventCheck->PolarPenetratingVolatileEthanol / MethanolSolventCheck->VolatileStandardGlove1PPE: Laminate (Silver Shield) or Double Nitrile (High Breakthrough)Polar->Glove1Glove2PPE: Standard Nitrile (0.11mm)Change every 15 minsVolatile->Glove2

Figure 1: Decision logic for selecting PPE based on the physical state and carrier solvent.[1][3][2] Note that in solution, the solvent drives the permeation risk.[1][3]

B. Detailed Equipment Specifications
ComponentSolid Handling (Powder)Solution Handling (Dissolved)Technical Rationale
Hand Protection Nitrile (0.11 mm) Solvent Dependent [1][3][2]• DMSO/DMF: Laminate or Double Nitrile[3]• Alcohols: Standard NitrileThe solid does not permeate nitrile rapidly.[1][3][2] However, if dissolved in DMSO, the solvent drags the chemical through the glove matrix.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesPowder can drift around glasses; liquids require a seal against splash.[1][3][2]
Respiratory N95 (if outside hood)Half-mask w/ Organic Vapor CartridgeH335 (Respiratory Irritation) is the primary GHS hazard.[1][3][2]
Body Standard Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek)Required if handling volumes >1L to prevent soak-through.[1][3][2]
Operational Protocol: Safe Weighing & Transfer

Objective: Transfer this compound without generating airborne dust or static discharge.[1][2]

Prerequisites:

  • Fume hood operational (Face velocity: 80–100 fpm).[1][2]

  • Antistatic gun (recommended for dry days).[1][2]

Step-by-Step Workflow:

  • Static Neutralization:

    • This compound is a crystalline solid (MP ~190°C) and prone to static charge.[1][2]

    • Action: Pass an antistatic gun over the weighing boat and the spatula before touching the powder.[1][2] This prevents "jumping" of the powder.[1][2]

  • Weighing:

    • Place the balance inside the fume hood.[1][2] If vibrations prevent this, use a powder containment enclosure .[1]

    • Never weigh this substance on an open benchtop.[1][2]

  • Transfer:

    • Use a wide-mouth funnel for transfer into the reaction vessel.[1][2]

    • Technique: "Wet" the funnel with the reaction solvent before adding the powder.[1][2] This captures dust immediately upon contact.[1][2]

  • Dissolution (Exotherm Control):

    • Although not violently exothermic, always add Solid to Solvent , not Solvent to Solid.[1] This ensures better dispersion and prevents clumping which can trap pockets of dry powder.[1][2]

Emergency Response & Disposal
A. Spill Management Logic

Spill_ResponseSpillSpill DetectedTypeType?Spill->TypeDryDry PowderType->DryWetSolution / WetType->WetSweepDO NOT Dry Sweep.Cover with wet paper towels.Dry->SweepPrevent DustAbsorbAbsorb with Vermiculiteor SandWet->AbsorbBagDouble Bag (Poly)Label: Hazardous WasteSweep->BagAbsorb->Bag

Figure 2: Spill response workflow emphasizing the prevention of airborne dust generation.

B. Waste Disposal Streams[1][2]
  • Solid Waste: Discard contaminated gloves, weighing boats, and paper towels into Solid Hazardous Waste .[1] Label explicitly as "this compound - Irritant."[1][2]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1] this compound itself does not require a specialized "P-List" segregation but should not be mixed with strong oxidizers.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12208, this compound.[1] Retrieved January 31, 2026 from [Link][1][3][2]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 626-36-8).[1][2] Retrieved January 31, 2026 from [Link](Note: Link directs to main ECHA search as specific dossier URLs are dynamic).[1][2]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.